4-Chloro-6,7-dimethoxyquinazoline
Description
Significance of Quinazoline (B50416) Derivatives as Heterocyclic Motifs in Drug Discovery
Heterocyclic compounds are fundamental building blocks in medicinal chemistry, with over 85% of biologically active chemical entities containing a heterocyclic ring. nih.gov These structures are integral to a multitude of natural products, including alkaloids, vitamins, and antibiotics. semanticscholar.orgijraset.com The introduction of heteroatoms like nitrogen, oxygen, and sulfur into a cyclic framework imparts unique physicochemical properties that can favorably influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This, in turn, allows for the fine-tuning of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. nih.gov
Quinazoline and its derivatives are considered "privileged structures" in drug discovery. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a valuable starting point for the development of new drugs. nih.gov The rigid, planar nature of the quinazoline core provides a defined orientation for substituents, facilitating specific interactions with biological macromolecules.
Overview of the Therapeutic Potential of Quinazoline Scaffolds
The quinazoline scaffold is associated with a broad spectrum of pharmacological activities. mdpi.comsemanticscholar.orgnih.gov Its derivatives have been investigated and developed for a wide array of therapeutic applications, demonstrating the scaffold's remarkable versatility. mdpi.com
Some of the key therapeutic areas where quinazoline derivatives have shown promise include:
Anticancer: This is perhaps the most prominent area of application. Several FDA-approved anticancer drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, feature a quinazoline core. nih.govmdpi.com These drugs often act as tyrosine kinase inhibitors, targeting enzymes like the epidermal growth factor receptor (EGFR) that are crucial for cancer cell growth and proliferation. nih.govmdpi.com
Antiviral: Researchers have synthesized quinazoline derivatives with significant activity against various viruses. mdpi.com
Antibacterial and Antifungal: The quinazoline moiety has been incorporated into compounds showing potent activity against a range of bacterial and fungal strains. mdpi.comnih.gov
Anti-inflammatory: Certain quinazoline derivatives have demonstrated notable anti-inflammatory properties. mdpi.comsemanticscholar.org
Neurodegenerative Diseases: The quinazoline scaffold is being explored for the development of treatments for conditions like Alzheimer's disease by targeting processes such as cholinesterase inhibition and the aggregation of beta-amyloid and tau proteins. mdpi.comnih.gov
Other Activities: The therapeutic potential of quinazolines extends to anticonvulsant, antioxidant, antidiabetic, and antihypertensive activities, among others. mdpi.commdpi.com
Role of 4-Chloro-6,7-dimethoxyquinazoline as a Key Synthetic Intermediate for Bioactive Compounds
Within the vast family of quinazoline derivatives, This compound stands out as a crucial synthetic intermediate. guidechem.comchemimpex.com Its structure, featuring a reactive chlorine atom at the 4-position and electron-donating methoxy (B1213986) groups at the 6- and 7-positions, makes it an ideal building block for creating a diverse library of substituted quinazolines. chemimpex.comresearchgate.net
The chlorine atom at the 4-position is a key functional group that can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols. This allows for the straightforward introduction of a wide range of substituents at this position, which is often critical for modulating the biological activity of the resulting compounds. mdpi.comresearchgate.net
The 6,7-dimethoxy substitution pattern is also significant. These groups can influence the electronic properties of the quinazoline ring system and provide additional points for interaction with biological targets. ontosight.ai For instance, 6,7-dimethoxyquinazoline (B1622564) derivatives have been shown to inhibit platelet-derived growth factor receptor (PDGFR), a target implicated in various cancers. guidechem.com
Notably, this compound is a key intermediate in the synthesis of several important pharmaceutical compounds. guidechem.commedchemexpress.com For example, it is a precursor in the synthesis of gefitinib, an EGFR inhibitor used in cancer therapy. guidechem.com It is also used in the preparation of drugs like doxazosin (B1670899) and prazosin (B1663645), which are used to treat hypertension. researchgate.net Furthermore, it serves as a starting material for the synthesis of inhibitors for other receptor tyrosine kinases and has been used to create potential treatments for neurodegenerative disorders. chemimpex.comontosight.aimedchemexpress.com
The synthesis of this compound itself typically starts from 4,5-dimethoxy-2-aminobenzoic acid, which undergoes cyclization and subsequent chlorination to yield the desired intermediate. guidechem.com
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-6,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLHRNQLGUOJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377694 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13790-39-1 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 6,7 Dimethoxyquinazoline
Standard Synthetic Routes for 4-Chloro-6,7-dimethoxyquinazoline Preparation
The preparation of this compound is a critical step in the synthesis of numerous pharmaceutical agents. Several methodologies have been developed, ranging from direct chlorination of a quinazolinone precursor to multi-step syntheses from basic building blocks.
Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one using Phosphorus Oxychloride (POCl₃)
A prevalent and efficient method for synthesizing this compound involves the chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one. researchgate.net This reaction is commonly carried out using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and, in some cases, the solvent. google.comresearchgate.net The reaction typically involves heating the quinazolinone in the presence of POCl₃, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), to facilitate the conversion. tandfonline.comchemicalbook.com The reaction proceeds in two main stages: an initial phosphorylation of the quinazolinone followed by the conversion of the phosphorylated intermediate to the final chloroquinazoline product upon heating. nih.gov
The general procedure involves refluxing 6,7-Dimethoxyquinazolin-4(3H)-one with an excess of POCl₃ for several hours. chemicalbook.com After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure, and the residue is carefully quenched with ice water. tandfonline.comguidechem.com The product is then isolated by filtration and can be further purified by recrystallization. google.com
Table 1: Representative Conditions for POCl₃ Chlorination
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 6,7-Dimethoxyquinazolin-4(3H)-one | POCl₃, DMF (cat.) | POCl₃ | Reflux | 8 h | 75% | tandfonline.com |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Thionyl chloride, DMF | - | Reflux | 6 h | 98% | chemicalbook.com |
| 6,7-Dimethoxyquinazolin-4(3H)-one | POCl₃ | Diethylene glycol dimethyl ether | 100°C | 6 h | 79.2% | google.com |
This table is for illustrative purposes and specific conditions may vary.
Alternative Chlorination Procedures
While POCl₃ is a standard reagent, alternative methods for the chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one have been explored. One such alternative involves the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF. chemicalbook.comguidechem.com This method can offer high yields and may be preferable in certain contexts. chemicalbook.com Another approach utilizes a combination of oxalyl chloride and DMF in a solvent like dichloromethane.
Other chlorinating agents that have been employed for similar transformations include phosphorus pentachloride (PCl₅) and various other phosphorus-based reagents. google.comtandfonline.comnih.gov The choice of chlorinating agent and reaction conditions can be influenced by factors such as substrate compatibility, desired purity, and scale of the reaction.
Multi-step Syntheses from Precursors
This compound can also be synthesized through multi-step routes starting from more fundamental precursors. A common starting material is 2-amino-4,5-dimethoxybenzoic acid. guidechem.com In one approach, this acid is cyclized with formamide (B127407) or formamidine (B1211174) acetate (B1210297) to form 6,7-dimethoxyquinazolin-4(3H)-one. guidechem.com This intermediate is then chlorinated in a subsequent step as described previously.
Another synthetic pathway begins with 3,4-dimethoxyacetophenone. This compound undergoes nitration, condensation with N,N-dimethylformamide dimethyl acetal (B89532), and then a reduction and cyclization sequence to yield 4-hydroxy-6,7-dimethoxyquinoline. Finally, chlorination of this intermediate provides 4-chloro-6,7-dimethoxyquinoline (B44214), a closely related compound. google.com These multi-step syntheses offer flexibility in introducing various substituents onto the quinazoline (B50416) ring.
Mechanistic Investigations of 4-Chloro Group Substitution in Quinazoline Derivatives
The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic substitution, making this compound a valuable intermediate for creating diverse libraries of compounds. guidechem.comnih.govbeilstein-journals.org
Studies on Nucleophilic Substitution Reactions at the 4-Position
The 4-position of the quinazoline ring is electron-deficient, facilitating attack by a wide range of nucleophiles. researchgate.net This reactivity has been extensively exploited in the synthesis of 4-aminoquinazoline derivatives, which are prominent scaffolds in medicinal chemistry. nih.govmdpi.com Reactions with primary and secondary amines, anilines, and other nitrogen-based nucleophiles proceed readily, often under mild conditions, to yield the corresponding 4-substituted quinazolines. nih.govbeilstein-journals.org The reactivity of the nucleophile plays a significant role; electron-rich amines generally react more readily than electron-poor ones. nih.govbeilstein-journals.org
The substitution reactions are not limited to nitrogen nucleophiles. Oxygen and sulfur nucleophiles can also displace the 4-chloro group, although these reactions are sometimes less common in the context of drug discovery. researchgate.net The regioselectivity of these substitutions is a key feature, with the 4-position being significantly more reactive than other positions on the quinazoline ring. nih.govmdpi.com
Elucidation of SₙAr versus Radical-Mediated Pathways
The predominant mechanism for the substitution of the 4-chloro group is nucleophilic aromatic substitution (SₙAr). nih.govlibretexts.org This mechanism involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom at the 4-position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final substitution product. libretexts.org
The presence of electron-withdrawing groups on the aromatic ring can stabilize the Meisenheimer intermediate and thus accelerate the reaction. libretexts.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the regioselectivity and energetics of the SₙAr pathway on quinazoline systems. nih.gov These studies consistently show a preference for substitution at the C4 position. Kinetic studies of the reaction between 4-chloroquinazoline (B184009) and various amines have also provided evidence for the SₙAr mechanism, in some cases suggesting a borderline mechanism between a concerted and a stepwise pathway. researchgate.net
While the SₙAr mechanism is the most common, the possibility of radical-mediated pathways under specific conditions cannot be entirely ruled out, though they are less frequently observed for these types of transformations. Isotopic labeling studies and detailed kinetic analyses would be required to definitively distinguish between these pathways in ambiguous cases.
Functionalization and Derivatization Strategies
The strategic functionalization of this compound is central to the development of novel therapeutic agents and materials. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, making it a prime site for introducing various functional groups.
While direct condensation reactions of this compound with simple aldehydes and ketones are not the most common transformation, the quinazoline nucleus can be built up from precursors that undergo such reactions. For instance, the synthesis of the quinoline (B57606) analogue, 4-chloro-6,7-dimethoxyquinoline, involves a condensation step. In this process, 2-nitro-4,5-dimethoxyacetophenone is condensed with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. This intermediate then undergoes reduction and cyclization to form the quinoline core, which is subsequently chlorinated. google.com
A predominant transformation of this compound is its reaction with various amines to yield 4-amino-6,7-dimethoxyquinazoline derivatives. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for creating a diverse library of compounds. nih.govresearchgate.netacs.orgacs.orgderpharmachemica.commdpi.com
The general procedure involves refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with the desired aniline (B41778) derivative in a solvent like isopropanol (B130326). researchgate.netderpharmachemica.com This method has been successfully employed to synthesize a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.netderpharmachemica.com For the synthesis of 2-chloro-4-anilinoquinazolines, a mixture of 6,7-dimethoxy-2,4-dichloroquinazoline, the corresponding aniline, and a base like N,N-diisopropylethylamine (DIPEA) in dioxane can be stirred at elevated temperatures. mdpi.com
A variety of 4-amino derivatives have been synthesized for different applications. For example, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were prepared as potential alpha 1-adrenoceptor antagonists. nih.gov One notable derivative, Alfuzosin, was synthesized through a multi-step process involving the reaction of an appropriate diamine with the quinazoline core. nih.govacs.org
The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline itself can be achieved through a five-step process starting from o-dimethoxybenzene. google.com This involves nitration, reduction, carbamidation with triphosgene (B27547) and cyanamide, and finally cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride. google.com
Table 1: Synthesis of 4-Amino-6,7-dimethoxyquinazoline Derivatives
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | Isopropanol | Reflux, 6h | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives | Satisfactory | researchgate.netderpharmachemica.com |
| 6,7-dimethoxy-2,4-dichloroquinazoline | 4-(N,N-dimethylamino)-aniline | Dioxane | 80°C, 12h, DIPEA | N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine | 65% | mdpi.com |
The Sonogashira coupling reaction is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction has been instrumental in the synthesis of various biologically active molecules, including inhibitors of the epidermal growth factor receptor (EGFR).
In the context of quinazoline chemistry, the Sonogashira coupling allows for the introduction of alkynyl groups at the C4 position of the quinazoline ring. For instance, the synthesis of Erlotinib, an EGFR inhibitor, involves the reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 4-ethynylphenylamine. nih.gov The reaction is typically carried out in a solvent like isopropanol in the presence of a base such as pyridine. nih.gov
While direct Sonogashira coupling on this compound is feasible, the reactivity can be influenced by other substituents on the quinazoline ring. researchgate.net For example, the presence of a trichloromethyl group at the C2 position can complicate the reaction, leading to lower yields of the desired cross-coupled product and the formation of side products. researchgate.net The choice of catalyst, base, and solvent is crucial for a successful Sonogashira coupling. organic-chemistry.orgresearchgate.netyoutube.com
Table 2: Sonogashira Coupling for EGFR Inhibitors
| Quinazoline Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 4-ethynylphenylamine | Not specified | Pyridine | i-PrOH | N-(3-ethynylphenyl)-6,7-Bis-(2-methoxyethoxy)-quinazolin-4-amine | nih.gov |
The synthesis of 4-substituted 2-chloro-6,7-dimethoxyquinazolines is a key strategy for developing a wide range of derivatives. The starting material for these syntheses is often 6,7-dimethoxyquinazolin-2,4-dione. researchgate.netderpharmachemica.com This dione (B5365651) is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline to yield 2,4-dichloro-6,7-dimethoxyquinazoline. researchgate.netderpharmachemica.com
This dichloro intermediate is highly versatile. The chlorine at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position. mdpi.comnih.gov This difference in reactivity allows for selective substitution at the C4 position while leaving the C2 position available for further modification.
For example, reacting 2,4-dichloro-6,7-dimethoxyquinazoline with various anilines in isopropanol selectively yields 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.netderpharmachemica.com This regioselectivity is a critical aspect of quinazoline chemistry, enabling the controlled synthesis of specifically substituted analogues. mdpi.com
The reactivity of this compound makes it an invaluable building block for the construction of more complex molecular architectures. Its ability to undergo sequential nucleophilic substitutions at the C4 and C2 positions allows for the stepwise assembly of intricate structures. nih.gov
A recent study demonstrated a "sulfonyl group dance" on the quinazoline core, which enables regioselective modification at the C2 position. nih.gov This methodology involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with alkyl/arylsulfinates, followed by substitution with sodium azide. The resulting 4-azido-6,7-dimethoxy-2-sulfonylquinazolines can then undergo selective C2 substitution with various amines. nih.gov This strategy was successfully applied to the synthesis of the α1-adrenoceptor blockers terazosin (B121538) and prazosin (B1663645), highlighting the utility of this compound in constructing complex, pharmaceutically relevant molecules. nih.gov
Advanced Synthetic Techniques
Modern synthetic chemistry continues to evolve, offering more efficient and selective methods for the modification of heterocyclic compounds like this compound. Techniques such as microwave-assisted synthesis and the use of novel catalytic systems are becoming increasingly common. These advanced methods can often lead to shorter reaction times, higher yields, and improved selectivity compared to traditional synthetic approaches. The development of such techniques will undoubtedly continue to expand the synthetic utility of this compound in the future.
Green Chemistry Approaches in Quinazoline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinazoline scaffolds to reduce environmental impact and improve efficiency. deepdyve.comcredenceresearch.com These approaches focus on minimizing hazardous waste, using safer solvents, reducing energy consumption, and employing recyclable catalysts. deepdyve.com
One prominent green strategy is the use of environmentally benign solvents. Water has been utilized as a green solvent system for the one-pot synthesis of quinazolinone derivatives, catalyzed by substances like taurine. frontiersin.org Deep eutectic solvents (DES), which are biodegradable and have low vapor pressure, have also been successfully employed. For instance, a choline (B1196258) chloride:urea DES was used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com Other research has demonstrated the use of maltose:dimethylurea DES for three-component synthesis of quinazoline derivatives. tandfonline.com
Solvent-free and catalyst-free reactions represent another significant advancement. An environmentally friendly procedure for forming quinazoline frameworks involves a one-pot, three-component reaction of 2-aminoarylketones, trialkyl orthoesters, and ammonium (B1175870) acetate without any solvent or catalyst. nih.gov Similarly, multicomponent reactions under solvent-free conditions, sometimes using recyclable magnetic ionic liquids, have been shown to produce high yields of quinazolines with short reaction times. nih.govfrontiersin.org
Energy-efficient techniques like microwave irradiation and ultrasonication have also been adopted. tandfonline.com Ultrasound, for example, can accelerate the formation of quinazoline derivatives from hours to minutes under solvent-free conditions with a ferric fluoride (B91410) catalyst. nih.gov Microwave-assisted synthesis has been shown to be highly efficient for producing 3-substituted-quinazolin-4(3H)-ones. tandfonline.com
The development of recyclable catalysts is a cornerstone of green quinazoline synthesis. A novel magnetic nano-catalyst based on graphene oxide supported with copper has been designed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst is easily separated and can be reused multiple times without a significant loss of efficiency. nih.gov
| Green Approach | Key Features | Example System | Reference |
|---|---|---|---|
| Alternative Solvents | Use of non-toxic, biodegradable solvents like water or Deep Eutectic Solvents (DES). | Taurine-catalyzed synthesis in water; Choline chloride:urea DES for quinazolinone synthesis. | frontiersin.orgtandfonline.com |
| Solvent-Free Reaction | Reduces volatile organic compound emissions and simplifies purification. | One-pot reaction of 2-aminoarylketones, orthoesters, and ammonium acetate. | nih.gov |
| Energy Efficiency | Microwave or ultrasound assistance to reduce reaction times and energy input. | Ultrasound-promoted synthesis with FeF3; Microwave synthesis of 3-substituted-quinazolin-4(3H)-ones. | tandfonline.comnih.govnih.gov |
| Recyclable Catalysts | Catalysts that can be easily recovered and reused, minimizing waste. | Magnetic ionic liquid (bmim[FeCl4]); Magnetic graphene oxide-supported copper nano-catalyst. | nih.govfrontiersin.orgnih.gov |
Application of Catalytic Systems for Quinazoline Framework Construction
Transition-metal catalysis has become an indispensable tool for constructing the quinazoline scaffold, offering high efficiency, broad substrate scope, and novel reaction pathways. nih.govmdpi.com Various metals, including copper, iron, manganese, and cobalt, have been employed to catalyze the formation of the quinazoline ring system through diverse mechanisms. mdpi.com
Copper-Catalyzed Systems: Copper catalysts are widely used for their low cost and versatile reactivity. One method involves a CuCl-catalyzed one-pot tandem reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (B79036) (CAN) to afford functionalized quinazolines in good to excellent yields (66–93%). mdpi.com Another approach utilizes a CuCl/DABCO/4-HO-TEMPO catalytic system for the synthesis of quinazolines via oxidative dehydrogenation. mdpi.com
Iron-Catalyzed Systems: Iron catalysts are attractive due to iron's abundance and low toxicity. An efficient method uses FeBr₂ to catalyze the reaction of 2-aminobenzylamines and other amines under aerobic conditions to yield the respective quinazoline products in good to excellent yields. mdpi.com In another example, FeCl₂ and an oxidant were used for the synthesis of quinazolines from 2-alkylamino benzonitriles. nih.gov
Manganese-Catalyzed Systems: Manganese catalysis has been explored for C-H functionalization reactions. A robust and reusable α-MnO₂ catalyst has been used for the synthesis of quinazolines from 2-amino-benzylamines and various alcohols, providing the desired products in 59–91% yields. mdpi.com Mn(I)-catalyzed systems have also been developed for the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. nih.gov
Cobalt-Catalyzed Systems: Cobalt catalysts have been employed in aerobic dehydrogenative cyclization (ADC) reactions. For instance, Co(OAc)₂·4H₂O catalyzes the one-pot reaction of 2-aminoaryl alcohols and nitriles under mild, ligand-free conditions to produce quinazolines in up to 95% yield. nih.gov
These catalytic systems often enable multicomponent reactions, C-H activation, and cascade reactions, which are highly atom-efficient and can build molecular complexity in a single step. mdpi.com
| Catalyst System | Starting Materials | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| α-MnO₂ / TBHP | 2-Amino-benzylamines + Alcohols | Oxidative Cyclization | 59–91% | mdpi.com |
| FeBr₂ / Aerobic | 2-Aminobenzylamines + Amines | Aerobic Oxidation | Good to Excellent | mdpi.com |
| CuCl / DABCO / 4-HO-TEMPO | Aldehyde + Benzylamine | Oxidative Dehydrogenation | Not specified | mdpi.com |
| Co(OAc)₂·4H₂O / Air | 2-Aminoaryl alcohols + Nitriles | Aerobic Dehydrogenative Cyclization | Up to 95% | nih.gov |
| (Ph₃P)₂PdCl₂ / CuI | 2-(N-Alkyl-N-prop-2′-ynyl)amino-N′-p-tosyl benzamides + Aryl iodides | C-arylation / Cyclization | Not specified | nih.gov |
Pharmacological and Biological Investigations of 4 Chloro 6,7 Dimethoxyquinazoline Derivatives
Antiproliferative and Anticancer Activities
The core structure of 4-chloro-6,7-dimethoxyquinazoline has served as a scaffold for the development of numerous derivatives with potent antiproliferative and anticancer properties. These compounds have demonstrated efficacy across a range of cancer cell lines and in preclinical animal models.
In Vitro Studies on Various Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, a novel series of 4-anilinoquinazoline (B1210976) analogues were tested for their anticancer efficacy in human breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines. nih.gov One derivative, DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), exhibited significant anticancer activity and selectivity in colorectal cancer cells. nih.gov
Similarly, novel hybrids of quinazoline (B50416) derivatives and phenylsulfonylfuroxan were evaluated against five human cancer cell lines: H1975 (non-small cell lung cancer), MCF-7 (breast cancer), Eca-109 (esophageal carcinoma), MGC-803 (gastric cancer), and A549 (lung adenocarcinoma). cabidigitallibrary.org Many of these hybrids showed considerable antiproliferative activities, with one compound, 25q, demonstrating the most potent activity against H1975 and MGC-803 cells. cabidigitallibrary.org
Another study focused on the derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), which showed significant cytotoxicity against U373 and U87 human glioblastoma cell lines. nih.govresearchgate.net Furthermore, a series of new 4,6-di-substituted quinazoline derivatives were screened for their anticancer activities against U937 leukemia cell lines. nih.gov The antiproliferative efficacy of these derivatives is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Effect Observed | Reference |
| DW-8 | HCT116 (Colon) | 8.50 ± 2.53 | Antiproliferative | nih.gov |
| DW-8 | HT29 (Colon) | 5.80 ± 0.92 | Antiproliferative | nih.gov |
| DW-8 | SW620 (Colon) | 6.15 ± 0.37 | Antiproliferative | nih.gov |
| Compound 25q | H1975 (Lung) | 1.67 | Antiproliferative | cabidigitallibrary.org |
| Compound 25q | MGC-803 (Gastric) | 1.88 | Antiproliferative | cabidigitallibrary.org |
| WHI-P154 | U373 (Glioblastoma) | Micromolar concentrations | Cytotoxicity, Apoptosis | nih.govresearchgate.net |
| WHI-P154 | U87 (Glioblastoma) | Micromolar concentrations | Cytotoxicity, Apoptosis | nih.govresearchgate.net |
| EGF-P154 | Glioblastoma cells | 813 ± 139 nM | Cytotoxicity | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by causing cell cycle arrest.
The derivative DW-8 was found to induce apoptosis in SW620 colorectal cancer cells. nih.gov This was accompanied by cell cycle arrest at the G2 phase. nih.gov The induction of apoptosis was confirmed by the activation of intrinsic apoptotic pathways, including the activation of caspase-9 and the executioner caspases-3 and 7, as well as nuclear fragmentation. nih.gov
Similarly, the quinazoline/phenylsulfonylfuroxan hybrid, compound 25q, was shown to arrest the H1975 cell cycle in the G0/G1 phase and mediate cell apoptosis. cabidigitallibrary.org Another derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), also caused apoptotic cell death in human glioblastoma cell lines at micromolar concentrations. nih.govresearchgate.net
Molecular Mechanisms of Cancer Cell Proliferation Inhibition
The inhibition of cancer cell proliferation by this compound derivatives is mediated by their interaction with specific molecular targets. A primary mechanism involves the inhibition of tyrosine kinases, which are crucial for cell division and survival. In particular, these compounds have been shown to inhibit epidermal growth factor (EGF) signaling pathways.
The derivative DW-8 was found to induce apoptosis through the production of reactive oxygen species (ROS). nih.gov The quinazoline/phenylsulfonylfuroxan hybrids were found to generate a significant amount of nitric oxide (NO), and there was a consistent trend between their NO-releasing abilities and their antiproliferative activities. cabidigitallibrary.org
In Vivo Studies on Tumor Regression
The anticancer potential of this compound derivatives has been further validated in in vivo animal models. Studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have demonstrated significant tumor regression.
For instance, the administration of a this compound derivative in xenograft models of breast cancer resulted in a reduction in tumor size by over 50% compared to control groups. Another study investigating novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors showed in vivo antitumor efficacy in NCI-H1975 mice xenografts. nih.gov
Furthermore, the in vivo administration of an EGF-conjugated form of WHI-P154 (EGF-P154) led to delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model. nih.gov While control mice did not survive beyond 33 days, 40% of the mice treated with EGF-P154 remained alive and tumor-free for more than 58 days. nih.gov
Combination Therapy Research with Established Anticancer Agents
To enhance therapeutic efficacy and overcome drug resistance, research has explored the combination of this compound derivatives with established anticancer agents. These studies have often shown synergistic effects, where the combination is more effective than either agent alone.
One investigation found that combining a this compound compound with other anticancer agents enhanced cytotoxicity in resistant cancer cell lines. This suggests that such combinations could improve treatment outcomes.
Enzyme Inhibition Studies
The anticancer activity of many this compound derivatives is rooted in their ability to inhibit specific enzymes that are critical for cancer cell growth and survival. A major focus of research has been on their role as tyrosine kinase inhibitors.
Several quinazoline-based drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, function as reversible inhibitors of the ATP binding site of the epidermal growth factor receptor (EGFR). nih.govnih.gov However, resistance to these first-generation inhibitors often develops. nih.gov To address this, second and third-generation irreversible inhibitors have been developed. nih.gov
Novel covalent quinazoline inhibitors derived from the this compound scaffold have been identified that exhibit potent inhibitory activities against mutated forms of EGFR, such as L858R and T790M, which are associated with resistance. nih.gov Some of these compounds also show dual inhibitory activity against EGFR and HER2. nih.gov
Tyrosine Kinase Inhibition (e.g., MET, VEGFR2, VEGFRs, EGFR)
Derivatives of this compound have been extensively studied as inhibitors of several tyrosine kinases, which are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov
MET (Mesenchymal-Epithelial Transition Factor): The HGF/c-Met signaling pathway is pivotal in cancer development. nih.gov Aberrant c-Met activation is linked to various cancers and acquired resistance to therapies. nih.govnih.gov Researchers have synthesized series of 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. nih.gov One study identified compound 12n as a highly potent inhibitor of c-Met with an IC50 value of 0.030 ± 0.008 µM. nih.gov This compound also demonstrated significant anticancer activity against A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) cell lines. nih.gov
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key player in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy. amazonaws.com A study on novel 4-anilinoquinazoline derivatives identified compound 8a as having the best cytotoxic activity against A431 human carcinoma cells, with an IC50 of 2.62 μM. Molecular docking studies suggested that compound 8a binds effectively to VEGFR-2. Another series of 4-aryloxy-6,7-dimethoxyquinazolines showed potent inhibition of VEGFR-1, 2, and 3 at nanomolar concentrations. amazonaws.com
VEGFRs (Vascular Endothelial Growth Factor Receptors): The broader family of VEGFRs is a target for anti-angiogenic therapies. The dual inhibition of MET and VEGF signaling pathways has been shown to enhance the therapeutic efficacy of EGFR TKIs in non-small cell lung cancer (NSCLC) with MET activation. nih.gov A positive feedback loop between MET and the VEGF/VEGFR2 signaling pathway has been identified, which leads to sustained downstream signaling activation. nih.gov
EGFR (Epidermal Growth Factor Receptor): EGFR is a member of the ErbB family of receptor tyrosine kinases and its overactivation is a hallmark of many cancers. nih.govbiorxiv.org The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.govamazonaws.comresearchgate.net Numerous derivatives have been developed, with some showing exceptional potency. For instance, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline was found to be a very potent inhibitor of EGFR tyrosine kinase with an IC50 value of 0.025 nM. amazonaws.com Another derivative, 4-(3-bromoanilino)-6,7-diethoxyquinazoline , exhibited even greater potency with an IC50 of 0.006 nM. amazonaws.com Furthermore, compound 6m , a 4-anilinoquinazoline derivative bearing an amino acid moiety, demonstrated strong and selective inhibition of EGFR with an IC50 of 0.0032 μM. nih.gov Macrocyclization of quinazoline-based EGFR inhibitors has also been explored to achieve mutant-selective inhibition. nih.gov
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 12n | c-Met | 0.030 ± 0.008 µM | nih.gov |
| 8a | VEGFR-2 (cytotoxicity) | 2.62 µM | |
| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 nM | amazonaws.com |
| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 nM | amazonaws.com |
| 6m | EGFR | 0.0032 µM | nih.gov |
Specific Inhibition of Epidermal Growth Factor (EGF) Signaling Pathways
The epidermal growth factor (EGF) and its receptor (EGFR) are central to signaling pathways that control cell growth and division. nih.gov Dysregulation of this pathway is a common feature of many cancers. researchgate.netnih.gov Derivatives of 4-anilinoquinazoline have been specifically designed to inhibit EGFR tyrosine kinase activity, thereby blocking the downstream signaling cascade. researchgate.netnih.gov
These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of the EGFR and preventing the autophosphorylation that is induced by ligand binding. nih.gov This blockade of EGFR autophosphorylation effectively halts the mitogenic signals transmitted by EGF. nih.gov
A notable example is the compound 4-(3-chloroanilino)quinazoline (CAQ) . nih.gov In in vitro studies using KB human oral squamous tumor cells, CAQ was shown to inhibit EGF-stimulated cell growth in a concentration-dependent manner. nih.gov Complete inhibition of EGF-driven growth was observed at concentrations that had no effect on the basal growth of the cells. nih.gov This demonstrates the selectivity of CAQ for the EGF signaling pathway. nih.gov The selectivity was further confirmed in experiments with MCF-7 human breast cancer cells, where CAQ blocked TGFα-stimulated growth (TGFα also signals through the EGFR) but did not affect insulin-stimulated growth. nih.gov
Another study highlighted a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) , which exhibited significant cytotoxicity against human glioblastoma cell lines. nih.gov The anti-glioblastoma activity of WHI-P154 was greatly amplified and made more selective by conjugating it to recombinant human EGF. nih.gov This conjugate, EGF-P154, was able to bind to and enter target glioblastoma cells via receptor-mediated endocytosis, demonstrating a targeted approach to inhibiting EGF signaling in cancer cells. nih.gov
| Compound | Effect | Cell Line | Reference |
|---|---|---|---|
| 4-(3-chloroanilino)quinazoline (CAQ) | Inhibited EGF-stimulated growth | KB cells | nih.gov |
| 4-(3-chloroanilino)quinazoline (CAQ) | Blocked TGFα-stimulated growth | MCF-7 cells | nih.gov |
| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | Cytotoxic activity | U373 and U87 glioblastoma cells | nih.gov |
| EGF-P154 conjugate | Enhanced and selective cytotoxicity (IC50 of 813 ± 139 nM) | Glioblastoma cells | nih.gov |
Histone Deacetylase (HDAC) Inhibition (e.g., HDAC3/6 Selective Dual Inhibitors)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. nih.gov Their dysregulation is implicated in various diseases, including cancer, making them important therapeutic targets. nih.govnih.gov HDAC inhibitors have emerged as a promising class of anti-cancer agents. nih.govyoutube.com
The this compound scaffold has been utilized in the development of HDAC inhibitors. One study focused on the discovery of a dual inhibitor with selectivity for HDAC3 and HDAC6. ucl.ac.uk The research led to the identification of compound 25d , which demonstrated a unique HDAC3/6 selectivity profile with low nanomolar activity. ucl.ac.uk This compound also showed low micromolar antiproliferative activities against several cancer cell lines. ucl.ac.uk Modeling studies provided insights into the orientation of specific residues relevant to the compound's potency and its selectivity for HDAC3/6. ucl.ac.uk
Another area of investigation involves the development of selective HDAC6 inhibitors. nih.govnih.gov HDAC6 is predominantly found in the cytoplasm and is involved in processes like cell motility. nih.gov A series of novel quinazoline-4-(3H)-one derivatives were synthesized as HDAC6 inhibitors. nih.gov Among these, compound 5b was the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. nih.gov Another compound, 5c , was identified as the most active against the MCF-7 cancer cell line with an IC50 of 13.7 μM and was shown to induce apoptosis and cell cycle arrest. nih.gov The selective inhibition of HDAC6 at the intracellular level was confirmed by observing the acetylation of α-tubulin, a known substrate of HDAC6. nih.gov
| Compound | Target HDAC | IC50 Value | Activity | Reference |
|---|---|---|---|---|
| 25d | HDAC3/6 | Low nanomolar | Selective dual inhibitor, antiproliferative | ucl.ac.uk |
| 5b | HDAC6 | 150 nM | Potent and selective inhibitor | nih.gov |
| 5c | HDAC6 (MCF-7 cells) | 13.7 µM | Anticancer, induces apoptosis | nih.gov |
Inhibition of Other Enzyme Targets (e.g., Topoisomerase 1, Carbonic Anhydrase IX)
Beyond the well-studied tyrosine kinases and HDACs, derivatives of the quinazoline scaffold have been investigated for their inhibitory effects on other important enzyme targets.
Topoisomerase 1: The dual inhibition of HDACs and topoisomerases has been reported as a strategy to enhance antitumor efficacy. ucl.ac.uk This suggests a potential area of investigation for quinazoline-based compounds, although specific examples targeting Topoisomerase 1 with the this compound core were not detailed in the provided search results.
Carbonic Anhydrase IX (CA IX): Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. CA IX is a tumor-associated isoform and is considered a target for anticancer drug development. One study described the design and synthesis of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives as novel, non-classical inhibitors of carbonic anhydrase. researchgate.net This research utilized the 4-anilinoquinazoline scaffold, demonstrating the versatility of this chemical framework in targeting different enzyme classes. researchgate.net
Receptor Binding and Modulation
The 4-amino-6,7-dimethoxyquinazoline scaffold is a key component in compounds designed to bind and modulate various receptors, particularly in the context of cancer and hypertension.
In cancer therapy, a significant focus has been on the Epidermal Growth Factor Receptor (EGFR). biorxiv.org Derivatives of 4-anilinoquinazoline are designed to bind to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain. nih.gov This binding event inhibits the receptor's kinase activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. biorxiv.orgnih.gov The binding is often competitive with ATP. nih.gov For example, compound 6m , a 4-anilinoquinazoline derivative, was shown through molecular docking to bind well with EGFR, which is consistent with its potent inhibitory activity. nih.gov
In the field of cardiovascular medicine, derivatives of 4-amino-6,7-dimethoxyquinazoline have been synthesized as potential alpha 1-adrenoceptor antagonists for the treatment of hypertension. nih.gov A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were evaluated, and several propanediamine derivatives demonstrated good antihypertensive activity in spontaneously hypertensive rats. nih.gov The most active derivative, alfuzosin , showed high selectivity for peripheral alpha 1-postjunctional adrenoceptors. nih.gov Its mechanism of action involves blocking these receptors, leading to vasodilation and a reduction in blood pressure. nih.gov
| Compound/Derivative Class | Receptor Target | Effect | Therapeutic Area | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazolines (e.g., 6m) | EGFR | Inhibition of tyrosine kinase activity | Cancer | nih.govnih.gov |
| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines (e.g., Alfuzosin) | Alpha 1-adrenoceptors | Antagonism | Hypertension | nih.gov |
Binding Affinity for EGFR Tyrosine Kinase
Derivatives of this compound have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival. The 6,7-dimethoxy substitution on the quinazoline ring is a critical feature that enhances the binding of these compounds to the ATP-binding pocket of EGFR. The potency of these inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating stronger inhibition.
The core structure of 4-anilinoquinazoline, derived from this compound, is fundamental for high-affinity binding to the EGFR kinase domain. nih.gov The nitrogen atom at position 1 of the quinazoline ring forms a crucial hydrogen bond with the methionine residue Met793 in the ATP-binding site, a key interaction for inhibitory activity. japsonline.com Modifications at the 4-position, often involving an anilino moiety, allow the molecule to extend into a hydrophobic pocket, further stabilizing the inhibitor-kinase complex. nih.gov
Several studies have synthesized and evaluated series of 4-anilinoquinazoline derivatives bearing various substituents to optimize EGFR binding affinity. For instance, compounds with an (E)-propen-1-yl moiety have demonstrated potent EGFR inhibition, with IC50 values significantly lower than reference drugs like gefitinib and lapatinib. nih.gov Similarly, derivatives with a 5-substituted furan-2-yl group at the C-6 position have shown enhanced antiproliferative activity against cancer cell lines with specific EGFR mutations. nih.gov The introduction of 2-substituted acetamido moieties at the C-6 position has also yielded compounds with potent activity against liver and breast cancer cell lines. nih.gov
The following table summarizes the EGFR inhibitory activity of selected 4-anilinoquinazoline derivatives:
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 1 (with (E)-propen-1-yl moiety) | A549 | Not specified, but higher inhibition than gefitinib | Gefitinib | Not specified |
| Compound 13 (with 5-substituted furan-2-yl) | A549 | 7.35 | Gefitinib | 21.17 |
| Compound 13 (with 5-substituted furan-2-yl) | H1975 | 3.01 | Gefitinib | 9.08 |
| Compound 20 (with 2-substituted acetamido) | HepG2 | 12 | Erlotinib | 25 |
| Compound 20 (with 2-substituted acetamido) | MCF-7 | 3 | Erlotinib | 20 |
Data sourced from Zhang et al. and Ismail et al. as cited in a 2021 review. nih.gov
Alpha-1 Adrenoceptor Antagonist Activity and Subtype Selectivity
Derivatives of this compound are also recognized for their potent antagonist activity at alpha-1 adrenoceptors. tcichemicals.com These receptors are involved in the regulation of blood pressure and smooth muscle tone. The 6,7-dimethoxy substitution pattern is a common feature in many selective alpha-1 adrenoceptor antagonists.
A series of 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino]quinazoline derivatives were synthesized and found to have nanomolar binding affinities for alpha-1 receptors. nih.gov Certain compounds in this series exhibited potency equivalent to that of the well-known alpha-1 antagonist, prazosin (B1663645), with Ki values around 1.5 x 10⁻¹⁰ M. nih.gov While these compounds also showed some affinity for alpha-2 adrenoceptors, they maintained a predominant selectivity for the alpha-1 subtype. nih.gov
Further research has focused on achieving subtype selectivity among the different alpha-1 adrenoceptors (α1A, α1B, and α1D). Homobivalent 4-aminoquinoline (B48711) dimers, which share structural similarities with quinazoline derivatives, have been studied for their ability to discriminate between these subtypes. nih.gov For example, an 8-methyl ethyl-linked analogue demonstrated a 6-fold selectivity for the α1A-adrenoceptor over the α1B subtype and a 68-fold selectivity over the α1D subtype. nih.gov Conversely, selectivity for the α1B-adrenoceptor was achieved with 6-methyl derivatives of both ethyl- and heptyl-linked dimers, as well as a 7-methoxy heptyl-linked analogue. nih.gov These findings suggest that specific substitutions on the core structure can confer significant selectivity for different alpha-1 adrenoceptor subtypes. nih.gov
The table below illustrates the subtype selectivity of representative homobivalent 4-aminoquinoline dimers:
| Compound | Highest Affinity Subtype | α1A-AR Affinity (nM) | α1B-AR Selectivity (fold over α1A) | α1D-AR Selectivity (fold over α1A) |
| 8-Me ethyl-linked analogue | α1A | 7 | 0.17 | 0.015 |
| 6-Me ethyl-linked analogue | α1B | Not specified | 4-80 | 4-80 |
| 6-Me heptyl-linked analogue | α1B | Not specified | 4-80 | 4-80 |
| 7-OMe heptyl-linked analogue | α1B | Not specified | 4-80 | 4-80 |
Data is indicative of selectivity profiles reported in a 2014 study. nih.gov
Interaction Studies with Specific Biological Targets for Pharmacodynamic Elucidation
To understand the broader pharmacodynamic profile of this compound derivatives, researchers have investigated their interactions with various other biological targets. Beyond EGFR and adrenoceptors, these compounds have been found to interact with other kinases and cellular components.
For instance, certain 4-(phenyl)amino-quinazoline derivatives have been identified as selective inhibitors of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several cytokines. The derivative WHI-P131, for example, shows over 100-fold selectivity for JAK3 compared to JAK1 and JAK2. This selectivity is crucial as it can lead to more targeted immunosuppressive effects with potentially fewer side effects.
In addition to kinase inhibition, some N-alkyl(anilino) derivatives of this compound have been shown to intercalate with DNA. The planar quinazoline core facilitates this interaction, with the 6,7-dimethoxy groups enhancing the stacking interactions with DNA base pairs. This mechanism of action, distinct from kinase inhibition, contributes to the cytotoxic effects of these compounds.
Furthermore, the pharmacodynamics of these derivatives can be modulated by conjugating them to targeting moieties. For example, the novel quinazoline derivative WHI-P154, when conjugated to recombinant human epidermal growth factor (EGF), showed a more than 200-fold amplification of its antiglioblastoma activity. nih.gov This conjugate was able to bind to and be internalized by glioblastoma cells via receptor-mediated endocytosis, demonstrating a targeted delivery approach. nih.gov
Cellular Pathway Modulation
The pharmacological effects of this compound derivatives are a direct consequence of their ability to modulate key cellular pathways that govern cell growth, division, and survival.
Disruption of Critical Biochemical Pathways Involved in Cell Division
A primary mechanism by which these quinazoline derivatives exert their anticancer effects is through the disruption of signaling pathways essential for cell division. The inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a significant aspect of their activity. nih.gov The PI3K pathway is crucial for cell proliferation, survival, and growth, and its overactivation is common in many cancers. nih.gov
A series of 4-aminoquinazoline derivatives were designed and synthesized as PI3Kα inhibitors. nih.gov One particular compound, designated as 6b, demonstrated selective inhibition of PI3Kα with an IC50 of 13.6 nM. nih.gov By inhibiting PI3Kα, this compound effectively blocked the downstream activation of Akt, a central node in this signaling cascade. nih.gov This disruption of the PI3K/Akt pathway ultimately leads to the inhibition of cell proliferation. nih.gov
Regulation of Cell Cycle Progression, Senescence, and Apoptosis
Derivatives of this compound have been shown to exert profound effects on the regulation of the cell cycle, leading to cell cycle arrest, and in many cases, the induction of apoptosis (programmed cell death).
The inhibition of the PI3K pathway by compounds like the aforementioned 4-aminoquinazoline derivative 6b leads to a G1 phase cell cycle arrest. nih.gov This prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. nih.gov The arrest is a direct consequence of the downregulation of proteins that promote cell cycle progression. nih.gov
Furthermore, many quinazoline derivatives are potent inducers of apoptosis. nih.gov The novel derivative WHI-P154, for example, was shown to cause apoptotic cell death in human glioblastoma cell lines at micromolar concentrations. nih.gov The induction of apoptosis by the PI3K inhibitor 6b was found to occur through the mitochondrial-dependent apoptotic pathway. nih.gov This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and the execution of the apoptotic program.
The ability of these compounds to induce cell cycle arrest and apoptosis underscores their potential as anticancer agents. nih.gov
Inhibition of NF-κB Pathway Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is also implicated in the survival and proliferation of cancer cells. The inhibition of this pathway represents another therapeutic avenue for quinazoline derivatives.
A study focused on the development of (4-phenylamino)quinazoline alkylthiourea derivatives as novel NF-κB inhibitors. nih.gov These compounds were found to selectively inhibit the activation of NF-κB in macrophage-like cells with low general cytotoxicity. nih.gov One of the most potent compounds, compound 19, strongly inhibited the production of the pro-inflammatory cytokine IL-6 with an IC50 of 0.84 µM. nih.gov
Interestingly, the mechanism of NF-κB inhibition by compound 19 was found to be the blockage of the translocation of the NF-κB dimer to the nucleus, without affecting its release from the IκB complex. nih.gov This specific mode of action highlights the potential for developing targeted anti-inflammatory and anticancer therapies with fewer off-target effects. nih.gov
Effects on Protein Expression Levels
The influence of this compound derivatives on the expression of key cellular proteins has been a significant area of study, particularly in the context of cancer research. These compounds have been shown to modulate epigenetic markers and proteins involved in apoptosis (programmed cell death).
One notable derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), has demonstrated significant cytotoxic activity against human glioblastoma cell lines. nih.gov This compound induces apoptotic cell death in U373 and U87 glioblastoma cells at micromolar concentrations. nih.gov The mechanism of action involves the modulation of proteins critical for cell survival and proliferation. Further research has shown that conjugating WHI-P154 to recombinant human epidermal growth factor (EGF) enhances its anti-glioblastoma activity by over 200-fold and renders it selective. nih.gov This conjugate, EGF-P154, binds to and enters target glioblastoma cells through receptor-mediated endocytosis, leading to cell death at nanomolar concentrations. nih.gov
While the provided search results highlight the cytotoxic and apoptotic effects of specific derivatives, detailed information regarding their direct impact on H3K9 methylation, histone 3 acetylation, tubulin acetylation, and cleaved PARP for the parent compound "this compound" is not explicitly available. However, the induction of apoptosis by derivatives like WHI-P154 strongly suggests an indirect or direct involvement with apoptotic pathway proteins such as cleaved PARP.
Antimicrobial Activity Investigations
Derivatives of this compound have been evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi.
Several studies have explored the antibacterial potential of novel quinazoline derivatives. For instance, newly synthesized quinazolines were screened for their antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Klebsiella. researchgate.net Another study reported that certain quinazolin-4(3H)-one derivatives exhibit a pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The presence of specific substituents, such as a naphthyl radical or an amide group, was found to enhance the bacteriostatic effect. eco-vector.com
One investigation into 1,2,4-triazolo[1,5-a]quinazolinone, a related fused quinazolinone, demonstrated inhibitory effects against Proteus mirabilis and Escherichia coli. nih.gov The hydrophobic nature of such compounds is thought to facilitate their passage across bacterial membranes. nih.gov
The following table summarizes the antibacterial activity of some quinazoline derivatives:
Table 1: Antibacterial Activity of Quinazoline Derivatives| Bacterial Strain | Activity of Derivative | Source |
|---|---|---|
| Staphylococcus aureus | Moderate to pronounced | researchgate.neteco-vector.com |
| Bacillus subtilis | Moderate | researchgate.net |
| Escherichia coli | Moderate | researchgate.netnih.gov |
| Klebsiella | Moderate | researchgate.net |
| Streptococcus pneumoniae | Pronounced | eco-vector.com |
| Proteus mirabilis | Strongest inhibitory effects | nih.gov |
The antifungal properties of this compound derivatives have also been a subject of investigation. A number of synthesized quinazolines were tested against the fungal strain Candida albicans. researchgate.net Additionally, a study on a 1,2,4-triazolo[1,5-a]quinazolinone derivative showed good inhibitory activity against Aspergillus niger and moderate activity against Candida albicans and Aspergillus flavus. nih.gov Some quinazoline derivatives have been found to exhibit more potent antifungal than antibacterial activity. researchgate.net
The following table outlines the antifungal efficacy of certain quinazoline derivatives:
Table 2: Antifungal Efficacy of Quinazoline Derivatives| Fungal Strain | Activity of Derivative | Source |
|---|---|---|
| Candida albicans | Moderate | researchgate.netnih.gov |
| Aspergillus niger | Good | nih.gov |
| Aspergillus flavus | Moderate | nih.gov |
Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
The potential of this compound derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease, is an emerging area of research.
Alzheimer's disease is characterized by the accumulation of β-amyloid plaques and neurofibrillary tangles, leading to neuronal cell death and cognitive decline. researchgate.net Research into quinazoline derivatives has explored their potential to interfere with these pathological processes.
Derivatives of the quinoline (B57606) scaffold, which is structurally related to quinazoline, have been investigated as agents that can disaggregate β-amyloid. nih.gov Some of these compounds have shown the ability to inhibit both self-induced and acetylcholinesterase-induced β-amyloid aggregation. nih.gov Furthermore, they have exhibited antioxidant and metal-chelating properties, which are also relevant to the pathology of Alzheimer's disease. nih.govnih.gov The accumulation of metal ions and β-amyloid aggregates is believed to play a role in the pathogenesis of the disease. nih.gov
While direct studies on this compound for Alzheimer's are not extensively detailed in the provided results, the known anti-amyloid aggregation properties of related heterocyclic compounds suggest that this chemical class holds promise for developing novel multifunctional agents against Alzheimer's disease. The inhibition of β-amyloid aggregation is a key strategy in the development of treatments for this neurodegenerative condition. researchgate.net
Structure Activity Relationship Sar and Computational Studies
Structure-Activity Relationship (SAR) Analysis
SAR studies for 4-chloro-6,7-dimethoxyquinazoline derivatives have elucidated the roles of various substituents and derivatization strategies in modulating their potency and selectivity against different biological targets.
Influence of Substituents at Specific Positions (e.g., 4-Chloro, 6,7-Dimethoxy) on Biological Activity
The substituents on the quinazoline (B50416) ring are critical determinants of biological activity. The 4-chloro group serves as a reactive site, facilitating the introduction of various functionalities, most commonly anilines and other amines, through nucleophilic aromatic substitution. mdpi.comresearchgate.net This position is key for interacting with the hinge region of many protein kinases.
The 6,7-dimethoxy groups on the quinazoline ring are known to enhance the inhibitory effects against key cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov SAR studies comparing analogues with 6,7-dimethoxy substituents to those with a dioxolane ring showed that the dimethoxy configuration leads to better inhibitory activity. nih.gov These methoxy (B1213986) groups often contribute to binding by forming favorable interactions within the ATP-binding pocket of kinases. The methoxy groups are also identified as potential contributors to antimetastatic effects. nih.gov
Furthermore, in the development of dual EGFR/VEGFR2 inhibitors, the presence of the 6,7-dimethoxy groups on the quinazoline scaffold was a feature of potent compounds. nih.gov The introduction of smaller, lipophilic substituents like fluorine and chlorine on the aniline (B41778) moiety attached at the 4-position has been shown to enhance affinity towards EGFR. nih.gov
Impact of Derivatization Strategies (e.g., 4-Amino, 4-Alkynyl, Urea-Linked Side Chains) on Potency and Selectivity
The derivatization of the this compound core is a primary strategy for optimizing biological activity.
4-Amino Derivatives: The substitution of the 4-chloro group with an amino group (often from a substituted aniline) is the most common derivatization. This amino linkage is crucial for activity in many kinase inhibitors, as it allows the molecule to form critical hydrogen bonds with the kinase hinge region. nih.gov The amino group can also increase hydrophilicity and bioavailability. ijprajournal.com For instance, a series of 4-anilino-quinazoline derivatives were synthesized and tested for EGFR and VEGFR-2 inhibitory activities, demonstrating the importance of this linkage. nih.gov The synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has been a focus for developing new anti-inflammatory agents. researchgate.net
4-Alkynyl Derivatives: The introduction of an ethynyl (B1212043) group, as seen in derivatives of erlotinib, can significantly impact potency. One study developed quinazoline-1-deoxynojirimycin hybrids where a derivative featuring a 3-ethynylphenylamino group at the 4-position exhibited potent dual inhibition of EGFR and α-glucosidase. ijprajournal.com
Urea-Linked Side Chains: While not as common directly at the 4-position of the quinazoline ring itself, urea-linked side chains are a known strategy in kinase inhibitor design. For example, in the development of inhibitors for platelet-derived growth factor receptor, structure-activity relationships were explored for substituents on the quinazoline moiety of 4-[4-(N-substituted(thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives.
Comparative SAR with Structurally Similar Quinazoline Derivatives (e.g., 4-Amino-6,7-dimethoxyquinazolines, 4-Alkynyl-6,7-dimethoxyquinazolines, Erlotinib Derivatives)
Comparing the SAR of this compound derivatives with structurally similar compounds provides valuable insights.
4-Amino-6,7-dimethoxyquinazolines: These are direct products of derivatizing the 4-chloro parent compound. Research on 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) derivatives highlights their potential across various therapeutic areas. ijprajournal.com The nature of the substituent on the 4-amino group dictates the specific activity. For example, attaching a (1-(4-methoxybenzyl)piperidin-4-yl)amino group resulted in a potent dual inhibitor of histone deacetylases (HDAC) 3 and 6. ijprajournal.com
4-Alkynyl-6,7-dimethoxyquinazolines: Erlotinib, a well-known EGFR inhibitor, features a 4-(3-ethynylphenyl)amino substituent on the quinazoline core. A hybrid molecule combining this feature with a deoxynojirimycin moiety via an ether linkage at the 7-position demonstrated potent dual inhibition of EGFR (IC50 = 4.87 nM) and α–glucosidase (IC50 = 0.09 nM). ijprajournal.com This illustrates how combining pharmacophores can lead to multi-target agents.
Erlotinib Derivatives: Erlotinib itself is a 4-anilino-6,7-dihydroxyquinazoline, but its SAR is highly relevant. The 6,7-alkoxy groups are crucial for its activity. Improved syntheses of related compounds like Tandutinib, Erlotinib, and Gefitinib (B1684475) underscore the importance of the substituted 6,7-dihydroxy-4-quinazolineamine core. nih.gov
Quinoline (B57606) vs. Quinazoline: In the search for novel G9a inhibitors, 6,7-dimethoxyquinazoline (B1622564) analogues like BIX-01294 were used as a starting point. This led to the identification of a new 2,4-diamino-6,7-dimethoxyquinoline scaffold that retained high potency. nih.gov Studies suggested that a protonated N-1 position is crucial for strong binding to G9a, and the pKa of the quinoline's N-1 was found to be higher than that of the quinazoline, potentially explaining the retained potency. nih.gov
Correlation Between Functional Group Variation and Observed Biological Activity
A clear correlation exists between the type and position of functional groups and the resulting biological activity.
| Base Scaffold | Functional Group Variation (at position 4) | Target | Observed Activity |
| 6,7-dimethoxyquinazoline | 4-((3-ethynylphenyl)amino) with 7-O-linked piperidine-triol | EGFR / α-glucosidase | Potent dual inhibition (IC50 = 4.87 nM / 0.09 nM) ijprajournal.com |
| 2-chloro-6,7-dimethoxyquinazoline | 4-((1-(4-methoxybenzyl)piperidin-4-yl)amino) | HDAC6 / HDAC3 | Potent dual inhibition (IC50 = 2.6 nM / 34 nM) ijprajournal.com |
| 6,7-dimethoxyquinoline | 4-anilino with 2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl | c-Met | Mild inhibitory activity (IC50 = 5.3 µM) nih.gov |
| 6,7-dimethoxyquinoline | 4-anilino with 2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl | c-Met | IC50 = 10.2 µM nih.gov |
The introduction of bulky, lipophilic substituents on the aniline ring at the 4-position was found to be favorable for c-Met kinase inhibition, likely due to hydrophobic interactions in the active site. nih.gov Conversely, for EGFR inhibition, smaller lipophilic groups like -F and -Cl on the aniline moiety led to enhanced affinity. nih.gov
Target-Specific SAR Investigations (e.g., HDAC1, HDAC6, EGFR, VEGFR2)
The this compound scaffold has been extensively explored for developing inhibitors against specific molecular targets.
HDAC1 and HDAC6: By merging the 4-anilino-quinazoline motif with a hydroxamic acid moiety (a known zinc-binding group for HDAC inhibition), researchers created dual EGFR/HDAC inhibitors. nih.govnih.gov Smaller and lipophilic substituents (-F, -Cl) on the aniline ring enhanced potency towards HDAC1 and HDAC6. nih.gov Another derivative, N1-(4-((6,7-dimethoxy-4-((1-(4-methoxybenzyl)piperidin-4-yl)amino)quinazolin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide, showed high selectivity and potency as a dual HDAC3/6 inhibitor. ijprajournal.com
EGFR and VEGFR2: The 4-anilino-quinazoline structure is a classic pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). nih.gov The N-1 and N-3 atoms of the quinazoline ring are critical for forming hydrogen bonds in the kinase's active site. nih.gov SAR studies revealed that 6,7-dimethoxy substituents are superior to a dioxolane ring for inhibiting both EGFR and VEGFR-2. nih.gov Inserting a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the 4-anilino-quinazoline core, connected by a longer chain linker, was found to be favorable for dual EGFR and VEGFR2 inhibition. nih.gov
AChE: Computational studies have explored this compound (CDQ) as a potential agent against Alzheimer's disease by targeting acetylcholinesterase (AChE). Molecular docking simulations showed a significant interaction between CDQ and the AChE protein (4EY7), with a binding energy of -7.5 kcal/mol. niscpr.res.inresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies provide mathematical models to correlate the chemical structure of compounds with their biological activity. For quinazoline derivatives, these studies help in predicting the activity of new analogues and guiding rational drug design.
One study focused on developing dual-acting α1- and AT1-receptor antagonists from the 6,7-dimethoxyquinazoline scaffold. rsc.org Based on the biological data of a series of synthesized compounds, pharmacophore and 3D-QSAR models were developed. These models were statistically validated and successfully predicted the activity of external test compounds. The 3D-QSAR models helped in understanding the structural requirements for potent antagonism at both receptors, with two derivatives showing high, balanced potency. rsc.org
While not directly on this compound, QSAR studies on related 7-chloro-4-aminoquinoline derivatives have demonstrated the utility of this approach. These studies used multiple linear regression to model the influence of steric, hydrophobic, and electronic factors on antimalarial activity, resulting in statistically significant models useful for rational drug design. asianpubs.org Computational techniques like Density Functional Theory (DFT) have also been used to analyze the molecular geometry, electronic structure, and reactivity of this compound itself, providing a theoretical basis for its interactions. niscpr.res.in
Development and Validation of Theoretical QSAR Models
While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for this compound are not extensively detailed in the literature, the broader class of quinazoline derivatives has been the subject of numerous QSAR studies to predict their therapeutic potential, such as anticancer and antimalarial activities. tandfonline.comnih.govresearchgate.net These studies are fundamental for the rational design of new, more potent drug candidates. tandfonline.com
The development of these theoretical models typically involves creating a three-dimensional QSAR model using methodologies like the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.com A crucial first step in this process is the structural optimization and alignment of the series of quinazoline derivatives being studied, as this is a critical parameter for the resulting model's accuracy. tandfonline.com
The robustness and predictive power of the generated QSAR models are rigorously assessed through several validation methods. tandfonline.comnih.gov Key statistical parameters are evaluated to ensure the model's reliability. A model is generally considered to have good predictive capability if these parameters meet certain thresholds, as detailed in the table below. tandfonline.com
| Statistical Parameter | Description | Acceptable Value |
| Q² | Cross-validated correlation coefficient; a measure of internal predictive ability. | > 0.5 |
| R² | Non-cross-validated correlation coefficient; measures the goodness of fit. | > 0.6 |
| R²pred | Predictive correlation coefficient for the external test set; measures external predictive ability. | > 0.6 |
These validated models can elucidate the key structural features that influence biological activity. For instance, CoMSIA models have shown that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields can play a crucial role in predicting the activity of quinazoline derivatives. tandfonline.com
Computational Chemistry Approaches
Detailed computational investigations have been performed on this compound, often abbreviated as CDQ, to elucidate its structural, electronic, and reactivity properties. researchgate.net These studies employ a variety of sophisticated theoretical methods.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
The three-dimensional structure of this compound has been determined through geometry optimization using Density Functional Theory (DFT), a robust method in computational quantum mechanics. researchgate.netwikipedia.org Specifically, the B3LYP/6-311++G(d,p) level of theory and basis set is employed for these calculations. researchgate.net This process fine-tunes the molecule's geometry to find its most stable, lowest-energy conformation. youtube.com The accuracy of the optimized structure is confirmed by comparing calculated vibrational frequencies with experimental data from FT-IR and FT-Raman spectroscopy, with studies showing a high degree of correlation between the theoretical and experimental values. researchgate.net
Time-Dependent DFT (TD-DFT) for Electronic Properties, Energy Gaps, and Frontier Molecular Orbitals (FMO) Analysis
Time-Dependent Density Functional Theory (TD-DFT) is utilized to explore the electronic characteristics of this compound. researchgate.netscience.gov This analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher chemical reactivity and a greater ease of charge transfer within the molecule. nih.gov
Computational studies on this compound have determined these key electronic parameters. researchgate.net
| Parameter | Description | Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.21 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.86 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.35 eV |
Molecular Electrostatic Potential (MEP) and Mulliken Charge Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. chemrxiv.orgresearchgate.net It visualizes the electrostatic potential on the molecule's surface, identifying regions that are rich or poor in electrons. researchgate.net For this compound, MEP analysis pinpoints the sites most susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.net Regions with negative potential (typically colored red) are prone to electrophilic attack, while areas with positive potential (colored blue) are susceptible to nucleophilic attack. nih.gov
Complementing the MEP analysis, Mulliken population analysis calculates the partial atomic charges on each atom within the molecule. researchgate.netwikipedia.org This charge distribution provides further quantitative insight into the molecule's reactivity and is a standard variable used in QSAR procedures. wikipedia.orgniscpr.res.in
Advanced Topological Studies (e.g., LOL, RDG, NCI, ELF)
To gain deeper insights into the chemical bonding and non-covalent interactions within this compound, advanced topological studies are employed, often using specialized software like Multiwfn. researchgate.netnih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These analyses provide a detailed picture of electron pair localization. nih.govresearchgate.net The resulting maps help to characterize the nature of chemical bonds, distinguishing between covalent and electrostatic interactions. nih.govresearchgate.net
Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI): The RDG method is used to identify and visualize non-covalent interactions. researchgate.netresearchgate.net The resulting 2D and 3D plots distinguish between different types of weak interactions, such as stabilizing hydrogen bonds and van der Waals interactions (often shown in blue or green) and destabilizing repulsive interactions or steric clashes (shown in red). researchgate.netyoutube.com These interactions are critical for understanding the molecule's conformational stability and how it interacts with other molecules. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.
In the context of Alzheimer's disease, a key therapeutic strategy involves the inhibition of the acetylcholinesterase (AChE) enzyme to increase acetylcholine (B1216132) levels in the brain nih.gov. The crystal structure of human AChE, often identified by the PDB code 4EY7, is a primary target for in silico studies nih.govresearchgate.net.
Computational studies use the 3D structure of the 4EY7 protein, preparing it for docking by removing water molecules and co-crystallized ligands nih.govresearchgate.net. Derivatives of this compound and other heterocyclic compounds are then docked into the active site of AChE. The simulation calculates the binding energy, which indicates the stability of the ligand-protein complex. A lower binding energy suggests a more stable and potent interaction. For example, docking studies have identified novel inhibitors with binding energies superior to that of the standard drug Donepezil, highlighting their potential as anti-Alzheimer's agents nih.gov. The validity of the docking protocol is often confirmed by "redocking" the original ligand and ensuring the calculated pose has a low Root Mean Square Deviation (RMSD) value compared to the experimental crystal structure, with values under 2.0 Å indicating high accuracy researchgate.net.
Table 1: Example Binding Affinities of Inhibitors against Acetylcholinesterase (AChE)
| Compound/Ligand | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Novel Ligand-1 | AChE (4EY7) | -13.560 | nih.gov |
| Donepezil (Reference) | AChE (4EY7) | -11.898 | nih.gov |
| Quinazoline Derivative 6f | BuChE (1P0I) | -11.2 | nih.gov |
| Quinazoline Derivative 6j | BuChE (1P0I) | -10.6 | nih.gov |
| Quinazoline Derivative 6h | BuChE (1P0I) | -9.9 | nih.gov |
Molecular docking predicts not only if a ligand will bind to a receptor but also how it binds. The simulation generates multiple possible binding poses and ranks them based on a scoring function, which estimates the binding free energy nih.gov. The top-ranked pose represents the most likely orientation of the ligand within the protein's active site.
This predictive capability is crucial for understanding the Structure-Activity Relationship (SAR). For example, when designing inhibitors for the Epidermal Growth Factor Receptor (EGFR), docking simulations show how the 4-anilinoquinazoline (B1210976) scaffold, a core component of many inhibitors, fits into the ATP-binding pocket nih.gov. The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. The calculated binding affinity (or docking score) provides a quantitative measure to compare different derivatives, allowing researchers to prioritize the synthesis of compounds predicted to have the strongest binding nih.gov.
Docking studies are essential for elucidating the precise binding modes of inhibitors with their target enzymes. For quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), simulations have revealed that the 4-anilinoquinazoline scaffold is an indispensable fragment that guarantees a considerable binding free energy with the receptor nih.gov.
These studies identify specific amino acid residues that are critical for binding. For instance, in the EGFR kinase domain, the nitrogen atom in the quinazoline nucleus often forms a crucial hydrogen bond with the methionine residue at position 793 (Met793) nih.gov. Furthermore, computational analyses can distinguish between different modes of inhibition. Studies on 4-anilinoquinoline-3-carbonitriles targeting EGFR have considered two distinct models: a reversible binding mode based on hydrogen bond interactions and an irreversible mode where the ligand forms a covalent bond with the cysteine residue at position 773 (Cys773) nih.gov. Comparing the correlation of these computational models with in vitro data helps to confirm the exact mechanism of action, guiding the design of more potent and specific inhibitors nih.gov.
Table 2: Key Interactions of Quinazoline Inhibitors with EGFR
| Interacting Residue | Type of Interaction | Significance | Reference |
|---|---|---|---|
| Met793 | Hydrogen Bond | Anchors the quinazoline core in the ATP binding site. | nih.gov |
| Cys773 | Covalent Bond | Enables irreversible inhibition by certain derivatives. | nih.gov |
| L85, D86, R127 | Hydrophobic/Electrostatic | Provides additional binding affinity for extended scaffolds. | nih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the protein-ligand complex in a simulated physiological environment abap.co.infrontiersin.org.
To assess the stability of a protein-ligand complex identified through docking, several parameters are analyzed from the MD simulation trajectory. These include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) nih.govresearchgate.net.
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A low and stable RMSD value over time indicates that the protein-ligand complex has reached equilibrium and remains stable, without significant conformational changes biointerfaceresearch.com. Fluctuations within a range of 1-3 Å are generally considered acceptable for a stable complex abap.co.in.
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are rigid. Residues in loop regions typically show higher RMSF values, while those in stable secondary structures like alpha-helices and beta-sheets, or those constrained by ligand binding, exhibit lower fluctuations biointerfaceresearch.com. Consistently low RMSF values for residues in the binding site suggest a stable interaction with the ligand nih.gov.
Together, these analyses provide strong evidence for the stability of the predicted binding mode. For quinazoline derivatives, MD simulations have been used to confirm that the complex with its target protein remains stable, thus validating the results of molecular docking and supporting the compound's potential as an effective inhibitor nih.govbiointerfaceresearch.com.
Table 3: Interpretation of Molecular Dynamics Simulation Parameters
| Parameter | Description | Indication of Stability |
|---|---|---|
| RMSD | Measures the deviation of the protein backbone from its starting structure. | A low, plateauing value indicates the complex has reached equilibrium and is structurally stable. |
| RMSF | Measures the fluctuation of individual amino acid residues. | Low fluctuation values in the binding site residues suggest a stable and persistent ligand interaction. |
| Rg | Measures the compactness of the protein's structure. | A constant value indicates that the protein maintains its folded, compact form and does not unfold. |
Preclinical Research and Drug Development Aspects
Pharmacokinetic (PK) Investigations
Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug, is a cornerstone of preclinical research. For derivatives of 4-chloro-6,7-dimethoxyquinazoline, several key PK parameters have been investigated to assess their potential as therapeutic agents.
Absorption Characteristics
The absorption of a drug following administration is a critical determinant of its bioavailability. For biotherapeutics, subcutaneous injection has become a common alternative to intravenous administration, although it can result in incomplete bioavailability, typically ranging from 50% to 80% for monoclonal antibodies. nih.gov The volume of a subcutaneous injection can impact pain, with volumes up to 1.5 mL generally accepted, and up to 3 mL tolerated in the abdomen. nih.gov For orally administered drugs, efflux transporters in the gut wall can significantly limit absorption. nih.gov
A specific diaminoquinazoline derivative, was identified as a potent dual inhibitor of the MDR1 and BCRP efflux transporters. nih.gov This inhibition is crucial as these transporters are often responsible for the poor oral absorption of many drug candidates. nih.gov The study highlighted the utility of this compound as a tool to assess the impact of these transporters on the oral absorption of other potential drugs. nih.gov
Metabolic Stability in Liver Microsomes
The metabolic stability of a compound, often assessed using liver microsomes, indicates how susceptible it is to being broken down by drug-metabolizing enzymes. springernature.com High metabolic stability is a desirable characteristic for a drug candidate.
Several studies have evaluated the metabolic stability of quinazoline (B50416) derivatives in human and mouse liver microsomes. researchgate.netnih.gov In one study, a series of quinazolinamine derivatives, which are potent inhibitors of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), were tested. The results showed that after one hour of incubation with human liver microsomes, 80-92% of the seven selected derivatives remained intact, indicating high metabolic stability. researchgate.net
Another study on isoquinoline-tethered quinazoline derivatives as HER2 inhibitors found that most of the synthesized compounds had poor metabolic stability in both human and mouse liver microsomes. nih.gov However, one compound, 14f , which contained a furan (B31954) moiety, demonstrated good microsomal stability. nih.gov This suggests that small structural modifications can significantly impact a compound's metabolic fate. Similarly, research on a series of 5-azaquinazolines as IRAK4 inhibitors also focused on improving metabolic stability by modifying the C2 and C4 positions of the quinazoline ring. nih.gov
| Compound Series | Key Findings | Reference |
|---|---|---|
| Quinazolinamine derivatives | 80-92% remained after 1h in human liver microsomes, indicating high stability. | researchgate.net |
| Isoquinoline-tethered quinazoline derivatives | Most showed poor stability, but compound 14f (with a furan moiety) had good stability. | nih.gov |
| 5-Azaquinazoline IRAK4 inhibitors | Efforts to improve metabolic stability by tackling high Aldehyde Oxidase (AO) metabolism. | nih.gov |
In Vivo Defluorination and Bone Uptake in Radiolabeled Compounds
While specific studies on the in vivo defluorination and bone uptake of radiolabeled this compound were not identified in the search results, this area of investigation is critical for fluorinated drug candidates. In vivo defluorination can lead to the uptake of fluoride (B91410) by bone, which is a potential safety concern that is often evaluated in preclinical studies for compounds containing fluorine.
Pharmacodynamic (PD) Investigations
Pharmacodynamics focuses on what a drug does to the body. For derivatives of this compound, pharmacodynamic studies have explored their effects on molecular targets and physiological systems.
Pharmacodynamic Biomarker Analysis
Pharmacodynamic biomarkers are used to show that a drug is having its intended effect on the body. For quinazoline-based compounds, research has focused on their ability to modulate epigenetic targets, such as histone methylation and acetylation.
One study described the development of quinazoline-based hydroxamic acid derivatives as dual inhibitors of histone methylation (specifically G9a-like protein, GLP) and histone deacetylases (HDACs). nih.gov The compound D7 was particularly potent against GLP, HDAC1, and HDAC6. nih.gov Further analysis showed that D7 could inhibit the methylation and acetylation of H3K9 at the protein level, confirming its mechanism of action in cells. nih.gov Another study focused on quinazoline-4-(3H)-one derivatives as selective HDAC6 inhibitors, using the acetylation of α-tubulin as a biomarker for intracellular activity. mdpi.com
The quinazoline scaffold is considered a privileged structure in the discovery of epigenetic drugs due to its ability to mimic peptide sequences of histone substrates. researchgate.net
| Compound Series | Biomarker/Target | Key Findings | Reference |
|---|---|---|---|
| Quinazoline-based hydroxamic acid derivatives | Histone methylation (GLP) and deacetylation (HDAC1/6) | Compound D7 inhibited methylation and acetylation of H3K9. | nih.gov |
| Quinazoline-4-(3H)-one derivatives | HDAC6 | Acetylation of α-tubulin was used to confirm selective intracellular inhibition. | mdpi.com |
In Vivo Effects on the Lower Urinary Tract and Cardiovascular System (for α1-Adrenoceptor Antagonists)
Quinazoline-based compounds, such as prazosin (B1663645) and doxazosin (B1670899), are known α1-adrenoceptor antagonists. nih.govnih.govresearchgate.net These receptors play a significant role in the smooth muscle tone of the prostate and bladder neck, as well as in blood vessels. auajournals.org
Lower Urinary Tract: α1-adrenoceptor antagonists are a primary treatment for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). auajournals.orgnih.govnih.gov They work by relaxing the smooth muscle of the prostate and bladder neck, which improves urine flow. auajournals.org The α1a and α1d adrenoceptor subtypes are thought to be particularly important in mediating the effects on the lower urinary tract. auajournals.orgnih.gov Blockade of α1d-receptors, which are predominant in the human bladder, may alleviate storage symptoms like overactivity. medex.com.bd
Cardiovascular System: Due to their blockade of α1-adrenoceptors in blood vessels, these antagonists can also have cardiovascular effects, primarily vasodilation. nih.gov While this is beneficial for treating hypertension, it can also lead to side effects. nih.govresearchgate.net A comparative study of four quinazoline-based α1-adrenoceptor antagonists (prazosin, doxazosin, bunazosin (B1200336), and terazosin) on hearts subjected to occlusion-reperfusion injury found differing effects. nih.gov Prazosin and doxazosin increased infarct size, whereas bunazosin decreased it, suggesting that not all α1-adrenoceptor antagonists have the same cardiovascular impact in this context. nih.gov
ADMET Prediction and Assessment
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in early-stage drug discovery. In silico computational tools are frequently employed to predict these properties, offering a preliminary assessment of a molecule's drug-likeness and potential liabilities before extensive laboratory testing. nih.govnih.gov
Computational studies have been conducted to evaluate the ADMET profile of this compound, often referred to as CDQ in these analyses. These predictions help to ascertain its potential as a viable drug candidate. For instance, research investigating its potential as an anti-Alzheimer's agent involved comprehensive in silico ADMET screening.
The predictions cover several key pharmacokinetic and pharmacodynamic parameters. Analysis of its properties suggests it aligns with many characteristics of a promising drug candidate. For example, predictions of metabolism often involve assessing which cytochrome P450 (CYP) enzymes the compound might inhibit. nih.gov Studies on CDQ have explored these interactions to forecast its metabolic pathway and potential for drug-drug interactions.
Table 1: Predicted ADMET Properties of this compound (CDQ)
| Parameter | Predicted Outcome/Value | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |
| CYP2D6 Inhibitor | No | Low risk of interacting with drugs metabolized by this key enzyme. |
| AMES Toxicity | Predicted Mutagen | Indicates a potential for mutagenicity, requiring experimental validation. |
| Max Human Dose | 0.489 mg/kg/day | Provides an early estimate of a safe starting dose for clinical trials. |
This table is based on data from in silico computational models and requires experimental verification.
The ability of a compound to cross the blood-brain barrier (BBB) is essential for treating central nervous system (CNS) disorders. In silico models are valuable for predicting this property early in the development process. nih.gov For this compound (CDQ), its potential as a therapeutic agent for Alzheimer's disease necessitates an evaluation of its BBB permeability.
Computational analyses have been performed to predict whether CDQ can penetrate the CNS. These studies indicate that the compound is predicted to be BBB permeable, suggesting its potential to reach therapeutic concentrations in the brain and act on neurological targets. This favorable prediction supports its further investigation for CNS-related conditions.
Role in Drug Synthesis and Approved Drugs
The unique chemical structure of this compound and its derivatives makes them crucial intermediates in the synthesis of numerous approved drugs. chemimpex.com The reactive chlorine at the 4-position allows for nucleophilic substitution, enabling the attachment of various functional groups and the construction of complex molecules.
While the quinazoline scaffold is central to many kinase inhibitors, it is the closely related 4-chloro-6,7-dimethoxyquinoline (B44214) that serves as the key intermediate in the synthesis of the notable anticancer agents Cabozantinib (B823) and Tivozanib. chemicalbook.comgoogle.com This quinoline (B57606) derivative provides the core structure onto which further chemical moieties are added to create the final drug molecules. nih.govresearchgate.net
Cabozantinib (XL184) is a potent inhibitor of multiple tyrosine kinases, including MET and VEGFR2, and is used to treat certain types of thyroid and kidney cancer. google.com Its synthesis involves using 4-chloro-6,7-dimethoxyquinoline as a critical building block. chemicalbook.comgoogle.com
Tivozanib (AV-951) is a selective VEGFR tyrosine kinase inhibitor approved for treating renal cell carcinoma. google.com The synthesis of Tivozanib also relies on 4-chloro-6,7-dimethoxyquinoline as a key starting intermediate. chemicalbook.comgoogle.com
The 6,7-dimethoxyquinazoline (B1622564) moiety is the foundational chemical structure for a class of drugs known as alpha-1 adrenergic receptor blockers. These drugs are widely used to treat hypertension and benign prostatic hyperplasia (BPH). thieme-connect.comgoogle.com A key intermediate in the synthesis of many of these drugs is 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) , a structural isomer of this compound. sigmaaldrich.comopen.edusigmaaldrich.com
This intermediate is typically synthesized from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and then used to build the final drug molecules. thieme-connect.com
Prazosin: One of the earliest drugs in this class, Prazosin's synthesis involves the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) moiety, which is considered an analogue of noradrenaline. nih.gov
Doxazosin: The synthesis of this long-acting alpha-1 blocker involves condensing 4-amino-2-chloro-6,7-dimethoxyquinazoline with a suitable piperazine (B1678402) derivative. open.edu
Terazosin (B121538): This drug is prepared by reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(2-tetrahydrofuroyl)piperazine. google.comgoogle.com
Alfuzosin: The synthesis of Alfuzosin also utilizes 4-amino-2-chloro-6,7-dimethoxyquinazoline, which is condensed with 3-methylaminopropionitrile as a key step in forming the final compound. google.comresearchgate.netchemicalbook.com
Bunazosin: Like other drugs in its class, Bunazosin is built upon the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione intermediate. thieme-connect.com
Table 2: Alpha-Adrenergic Blockers Derived from the 6,7-Dimethoxyquinazoline Core
| Drug Name | Therapeutic Use | Key Quinazoline Intermediate |
|---|---|---|
| Prazosin | Hypertension | 4-amino-2-chloro-6,7-dimethoxyquinazoline |
| Doxazosin | Hypertension, BPH | 4-amino-2-chloro-6,7-dimethoxyquinazoline |
| Terazosin | Hypertension, BPH | 4-amino-2-chloro-6,7-dimethoxyquinazoline |
| Alfuzosin | BPH | 4-amino-2-chloro-6,7-dimethoxyquinazoline |
| Bunazosin | Hypertension | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione |
Beyond its role in the synthesis of approved drugs, the this compound scaffold is a valuable platform for the development of novel kinase inhibitors and other therapeutic agents. chemimpex.com Its structure is a common feature in the design of molecules that target specific enzymes and receptors. ontosight.ai
Researchers have leveraged this compound to create a variety of potent kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR), which is implicated in numerous cancers. nih.gov The quinazoline nucleus is present in successful EGFR inhibitors like Gefitinib (B1684475) and Erlotinib. guidechem.comnih.gov The versatility of this compound allows for modifications that can enhance drug efficacy and specificity, making it a compound of high interest in modern drug discovery. chemimpex.com Its application has also been explored in developing treatments for neurological conditions, showcasing its broad potential in creating new medicines. chemimpex.com
Lead Compounds for Novel Anticancer or Antihypertensive Drug Candidates
The chemical scaffold of this compound serves as a crucial building block in the development of new therapeutic agents. chemimpex.com Its structure, featuring a quinazoline core with methoxy (B1213986) groups at the C-6 and C-7 positions and a reactive chlorine atom at the C-4 position, makes it a versatile intermediate for synthesizing pharmacologically active molecules. The reactivity of the 4-chloro substituent allows for straightforward nucleophilic substitution reactions, which is a key step in the creation of a diverse range of derivatives.
In the field of oncology, this compound is a recognized precursor for potent anticancer agents. Its framework is integral to the design of kinase inhibitors that target signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, which is often dysregulated in various cancers. The ability to modify the scaffold at the C-4 position enables the introduction of various functionalities that can interact with specific biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
Beyond its application in cancer research, derivatives of the 6,7-dimethoxyquinazoline core have been explored for their potential as antihypertensive agents. Research into a series of 4-amino-6,7-dimethoxyquinazoline derivatives identified them as potential alpha 1-adrenoceptor antagonists. nih.gov A number of these compounds demonstrated significant antihypertensive activity when administered to spontaneously hypertensive rats. nih.gov The most active compound, Alfuzosin, which features a modified amino group at the C-4 position, was found to have high selectivity for peripheral alpha 1-adrenoceptors and was subsequently selected for clinical evaluation. nih.gov
| Derivative Type | Target | Relevant Findings | Reference(s) |
| 4-Amino-6,7-dimethoxyquinazoline derivatives | Alpha 1-adrenoceptors | A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines showed good antihypertensive activity in spontaneously hypertensive rats. | nih.gov |
| Alfuzosin | Peripheral alpha 1-adrenoceptors | Showed high selectivity and less effect on postural changes compared to prazosin at equiactive antihypertensive doses. | nih.gov |
Lead Optimization Strategies
Strategies for Enhancing Drug Efficacy and Specificity
Lead optimization of quinazoline-based inhibitors derived from scaffolds like this compound focuses on enhancing therapeutic efficacy and target specificity. chemimpex.comnih.gov A primary strategy involves structural modifications to the quinazoline core and its substituents to improve interactions with the target kinase. nih.gov
The quinazoline ring itself is a favorable scaffold for EGFR inhibitors due to its ability to form key interactions within the ATP-binding site of the kinase. nih.gov Strategies to enhance efficacy often involve modifications at several key positions:
C-6 and C-7 Positions: The introduction of electron-donating groups, such as the dimethoxy groups present in the title compound, has been shown to be favorable for EGFR inhibition. nih.gov These groups extend into a solvent-accessible area, and their size and nature can influence the orientation of the quinazoline core in the active site, potentially leading to stronger binding. nih.gov Further modification of these alkoxy groups, for example, by introducing morpholine-containing residues, has led to derivatives with enhanced antiproliferative activities. nih.govnih.gov
4-Anilino Moiety: The substituent at the C-4 position is critical for activity. The aniline (B41778) ring extends into a hydrophobic pocket of the EGFR active site. nih.gov Introducing small, lipophilic groups such as chloro, bromo, or methyl substituents on this aniline ring, particularly at the meta-position, can increase inhibitory activity through enhanced hydrophobic interactions. nih.gov
Pharmacophore Hybridization: Another strategy involves merging the 4-anilinoquinazoline (B1210976) structural motif with other pharmacophores. For instance, combining it with a hydroxamic acid moiety has led to the synthesis of dual inhibitors targeting both EGFR and histone deacetylases (HDACs), potentially offering a broader spectrum of anticancer activity. nih.gov
These optimization strategies aim to create compounds with superior potency against cancer cells while minimizing effects on normal cells, thereby improving the therapeutic window. nih.gov
Improvements in Binding Affinity and Selectivity
Improving the binding affinity and selectivity of quinazoline-based inhibitors is a central goal of lead optimization. This is achieved through fine-tuning the molecular structure to maximize favorable interactions with the target protein and minimize off-target effects.
Key molecular interactions that are optimized include:
Hinge-Binding: The N-1 atom of the quinazoline ring is a critical hydrogen bond acceptor, forming a hydrogen bond with the backbone amide of a methionine residue (Met769) in the hinge region of the EGFR kinase domain. nih.gov The 6,7-dimethoxy substitution pattern is considered more favorable than bulkier groups as it allows for a slight deviation of the quinazoline core that results in shorter, stronger hydrogen bonds with Met769. nih.gov
Hydrophobic Interactions: The 4-anilino portion of the molecule fits into a hydrophobic pocket. The affinity can be significantly enhanced by adding substituents to this ring that optimize van der Waals and nonpolar interactions with hydrophobic residues like leucine (B10760876) and valine in the pocket. nih.govnih.gov
Solvent-Exposed Region: The C-6 and C-7 substituents are exposed to the solvent. Adding groups capable of forming additional ionic or hydrogen bonds in this region can improve affinity. For example, incorporating a 4-methyl-piperazine residue at the C-7 position can lead to a highly potent inhibitor by forming an ionic bond with carboxyl residues in the target's structure. nih.gov
A significant challenge in cancer therapy is acquired resistance due to mutations in the target kinase (e.g., T790M mutation in EGFR). A key optimization strategy is to design inhibitors with higher selectivity for these mutant forms over the wild-type (wt) enzyme. This can reduce toxicity associated with inhibiting wild-type EGFR in healthy tissues. One approach has been to use click chemistry to attach triazole-containing moieties to the quinazoline scaffold. This has resulted in compounds with significantly improved selectivity for mutant EGFR L858R/T790M over wild-type EGFR. researchgate.net
| Structural Modification | Effect on Binding/Selectivity | Target Interaction | Reference(s) |
| 6,7-Dimethoxy substitution | Favorable for EGFR inhibition | Allows for shorter H-bonds between quinazoline N-1 and Met769 in the hinge region. | nih.gov |
| Meta-chloro/fluoro on 4-anilino ring | Increases affinity | Enhances hydrophobic interactions in the ATP-binding cleft. | nih.gov |
| C-7 side chain (e.g., 4-methyl-piperazine) | Increases inhibitory activity | Forms an additional ionic bond with carboxyl residues. | nih.gov |
| C-7 triazole linkage | Improved selectivity for mutant EGFR | Modifies interaction with the kinase to favor the mutated form over the wild-type. | researchgate.net |
Advanced Analytical Methodologies in 4 Chloro 6,7 Dimethoxyquinazoline Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Chloro-6,7-dimethoxyquinazoline.
Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific FT-IR and FT-Raman data for this compound were not found in the provided search results, extensive spectroscopic analysis has been conducted on the closely related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945). researchgate.netresearchgate.net The FT-IR spectrum of this analog displays characteristic vibrational bands that provide insight into its functional groups. researchgate.net Similarly, the FT-Raman spectrum offers complementary information on the molecular vibrations. researchgate.net
The Ultraviolet-Visible (UV-Vis) spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline has also been recorded, showing specific absorption maxima that are characteristic of its electronic structure. researchgate.net Although these spectra belong to a derivative, they provide a valuable reference for the types of spectroscopic features that can be expected for this compound. The analysis of a related compound, 4,7-dichloro-6-nitroquinazoline (B182880), also highlights the utility of FT-IR in characterizing quinazoline (B50416) derivatives. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation and purity evaluation of this compound. The 1H-NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
For this compound, the following proton NMR signals have been reported in DMSO-d6: a singlet at 8.86 ppm (1H), a singlet at 7.42 ppm (1H), a singlet at 7.37 ppm (1H), a singlet at 4.00 ppm (3H), and a singlet at 3.98 ppm (3H). chemicalbook.com These signals correspond to the protons on the quinazoline ring and the two methoxy (B1213986) groups, confirming the compound's structure. Similarly, for the related quinoline (B57606) derivative, 4-chloro-6,7-dimethoxyquinoline (B44214), the 1H NMR spectrum in DMSO-d6 showed signals at δ 8.57 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), and 4.03 (s, 3H). researchgate.netnih.gov
13C-NMR spectroscopy further corroborates the structure by identifying the carbon skeleton. Although specific 13C-NMR data for this compound was not available in the search results, the characterization of 4,7-dichloro-6-nitroquinazoline included 13C-NMR analysis, demonstrating its importance in the structural elucidation of such compounds. mdpi.comresearchgate.net
Table 1: 1H-NMR Data for this compound and a Related Compound
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| This compound chemicalbook.com | DMSO-d6 | 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H) |
| 4-chloro-6,7-dimethoxyquinoline researchgate.netnih.gov | DMSO-d6 | 8.57 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), 4.03 (s, 3H) |
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Partition Coefficient Estimation
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Several suppliers indicate a purity of over 98.0% as determined by HPLC. tcichemicals.comtcichemicals.comavantorsciences.com For instance, the purity of 4-chloro-6,7-dimethoxyquinoline was determined to be 99% using a reversed-phase C-18 analytical HPLC column. researchgate.netnih.gov
HPLC can also be employed to estimate the partition coefficient (LogP), a measure of a compound's lipophilicity. While specific LogP estimation studies for this compound using HPLC were not found, this technique is widely applicable for such determinations. A reverse-phase HPLC method has been described for the analysis of the related compound 4-amino-2-chloro-6,7-dimethoxyquinazoline, which is scalable for preparative separation of impurities. sielc.com
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions involving this compound. For example, in the synthesis of 4-chloro-6,7-dimethoxyquinoline, TLC was used to track the reaction, with a developing solvent system of dichloromethane:petroleum ether=1:8 and detection under a wavelength of 254nm. google.com This application of TLC allows chemists to determine the optimal reaction time and to quickly assess the formation of the desired product. The synthesis of other heterocyclic compounds also demonstrates the utility of TLC for reaction monitoring. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of 224.64 g/mol . chemicalbook.comsynquestlabs.com
In one synthesis, positive electrospray ionization (+ve ESI) mass spectrometry showed a peak at m/z 225, corresponding to the [M+H]+ ion. chemicalbook.com For the related compound 4-chloro-6,7-dimethoxyquinoline, electrospray ionization mass spectrometry (ESI-MS) also showed a peak at m/z 224 (M+1). researchgate.netnih.gov The NIST Mass Spectrometry Data Center provides mass spectral data for the related compound 4-amino-2-chloro-6,7-dimethoxyquinazoline, which can serve as a reference. nist.gov These mass spectrometric data provide definitive evidence for the molecular identity of the synthesized compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone analytical technique for the characterization of synthesized organic molecules like this compound. This soft ionization method is particularly valuable as it typically allows for the detection of the intact molecular ion, providing a rapid and accurate determination of the molecular weight. In the context of this compound research, ESI-MS is routinely employed to confirm the successful synthesis of the target compound and to assess its purity.
In positive ion mode ESI-MS, this compound is expected to be readily protonated, primarily at one of the nitrogen atoms of the quinazoline ring, to form the protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₉ClN₂O₂, the monoisotopic mass of this compound is approximately 224.04 g/mol . Therefore, the most prominent peak in the ESI-MS spectrum is anticipated to be the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 225.05.
In addition to the protonated molecule, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed in ESI-MS, which would appear at m/z values of approximately 247.03 and 262.99, respectively. The presence of these adducts can further corroborate the molecular weight of the compound. One study on the synthesis of this compound reported observing an ion at m/z 225, which was assigned as the [M-H]⁺ ion, a less common but possible event in positive mode ESI. chemicalbook.com
Detailed analysis using tandem mass spectrometry (MS/MS) through techniques like collision-induced dissociation (CID) would provide further structural confirmation by inducing fragmentation of the parent ion. While specific experimental fragmentation data for this compound is not extensively published, likely fragmentation pathways can be predicted based on its chemical structure. Common fragmentation would involve the loss of small neutral molecules. For instance, the loss of a methyl radical (•CH₃) from one of the methoxy groups would result in a fragment ion at m/z 210. Subsequent loss of carbon monoxide (CO) from the resulting ion is also a plausible fragmentation pathway for methoxylated aromatic compounds.
To illustrate the expected and potential ESI-MS data for this compound, the following interactive data table summarizes the predicted and reported ionic species.
| Ion Species | Predicted m/z | Reported m/z | Notes |
| [M+H]⁺ | 225.05 | - | Protonated molecule, expected to be the base peak. |
| [M+Na]⁺ | 247.03 | - | Sodium adduct. |
| [M-H]⁺ | - | 225 | Reported in a synthesis paper. chemicalbook.com |
| [M+H-CH₃]⁺ | 210.03 | - | Fragment resulting from the loss of a methyl radical. |
Further research employing high-resolution mass spectrometry and tandem mass spectrometry would be invaluable to create a detailed fragmentation map, which would serve as a definitive analytical signature for this compound.
Intellectual Property Landscape and Future Research Directions
Patent Analysis of 4-Chloro-6,7-dimethoxyquinazoline and its Derivatives
This compound holds a significant position as a key intermediate in the synthesis of a variety of therapeutic agents. Its versatile chemical structure allows for modifications that have led to the development of numerous patented compounds, particularly in the fields of oncology and neurology.
Key Patents Related to Synthetic Processes and Therapeutic Applications
The intellectual property landscape surrounding this compound is extensive, with patents covering novel synthetic routes and specific therapeutic uses. These patents underscore the compound's commercial and scientific importance.
A notable patent, CN106008336A, details a preparation method for 4-chloro-6,7-dimethoxyquinoline (B44214), a closely related intermediate used in the synthesis of the anticancer drugs cabozantinib (B823) and tivozanib. google.com The patented process involves a four-step synthesis starting from 3,4-dimethoxy acetophenone, which includes nitration, condensation, reduction and cyclization, and finally chlorination to yield the target compound. google.com This method is highlighted for its use of readily available raw materials, mild reaction conditions, and high yield, making it suitable for large-scale production. google.com
Another key area of patent activity involves the synthesis of this compound itself. One documented synthetic route starts from 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. chemicalbook.com This precursor is treated with thionyl chloride in the presence of dimethylformamide, followed by heating at reflux. After removing the excess thionyl chloride, the resulting residue is worked up to yield this compound as a white solid with a high yield of 98%. chemicalbook.com
Furthermore, patent EP1218357 from AstraZeneca describes a synthetic method for this compound, indicating its importance in the pharmaceutical industry. chemicalbook.com The development of efficient and scalable synthetic methods is crucial for the commercial viability of drugs derived from this intermediate.
The table below summarizes key patents and their significance:
| Patent Number | Title/Focus | Key Innovations & Applications |
| CN106008336A | The preparation method of 4-chloro-6,7-dimethoxyquinoline | Provides a high-yield, scalable process for a key intermediate of cabozantinib and tivozanib. google.com |
| EP1218357 | Synthesis of this compound | Details a synthetic route from 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. chemicalbook.com |
| CN1749250A | Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline (B50416) | Describes a process for a key intermediate of vasodilator drugs like terazosin (B121538) and doxazosin (B1670899). google.com |
Emerging Therapeutic Applications
The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents. Its quinazoline core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.
Potential in Oncology and Neurology
The primary therapeutic area for derivatives of this compound is oncology. It serves as a crucial building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. chemimpex.com For instance, it is a key intermediate in the synthesis of cabozantinib and tivozanib, both of which are used in the treatment of certain types of cancer. google.com
Research has also explored the direct cytotoxic effects of derivatives. A novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), has demonstrated significant cytotoxicity against human glioblastoma cell lines, inducing apoptotic cell death. researchgate.netnih.gov This suggests the potential for developing new anti-glioblastoma agents based on this chemical scaffold.
In the field of neurology, recent studies have highlighted the potential of this compound derivatives in treating Alzheimer's disease. niscpr.res.in A 2025 study investigated the potential of the compound itself as an anti-Alzheimer's drug, with computational analysis showing promising interactions with key proteins involved in the disease. niscpr.res.in Another study focused on a derivative, N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01), which showed inhibitory effects on enzymes and inflammatory markers associated with Alzheimer's progression in both in silico and in vivo models. nih.gov
| Therapeutic Area | Compound/Derivative | Research Findings |
| Oncology | Cabozantinib, Tivozanib | Key intermediate for these approved anti-cancer drugs. google.com |
| Oncology | 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | Exhibits potent cytotoxic activity against human glioblastoma cells. researchgate.netnih.gov |
| Neurology | This compound (CDQ) | Investigated as a potential new anti-Alzheimer's agent. niscpr.res.in |
| Neurology | N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) | Shows potential in reducing markers of Alzheimer's disease. nih.gov |
New Applications in Agricultural Chemistry (e.g., Herbicides, Pesticides)
Beyond pharmaceuticals, this compound is utilized in the development of agrochemicals. chemimpex.com Its chemical properties are leveraged to create effective herbicides and pesticides, contributing to improved crop yields. chemimpex.com The quinazoline structure is found in various biologically active compounds, and its application in agriculture represents a growing area of research. While specific commercial herbicides or pesticides based on this exact compound are not widely documented in the provided search results, its role as a building block for agrochemicals is recognized. chemimpex.com
Utilization in Material Science (e.g., Polymers, Coatings)
The application of this compound in material science is an emerging field. While direct applications are not extensively detailed in the provided search results, the broader class of quinazoline derivatives is being explored for various material science applications. The rigid and planar structure of the quinazoline ring system can impart desirable properties to polymers and other materials. Research in this area is ongoing, with the potential for developing new materials with unique optical, thermal, or electronic properties.
Challenges and Opportunities in Research
The journey of a chemical entity like this compound from a laboratory reagent to a potential therapeutic agent is fraught with challenges, yet ripe with opportunities for innovation. The quinazoline scaffold, a cornerstone in medicinal chemistry, presents a versatile platform, but its derivatives are not without inherent difficulties that researchers actively seek to overcome.
A significant hurdle in the development of quinazoline-based drug candidates is managing their physicochemical properties. Issues such as poor water solubility can severely limit a compound's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, some quinazoline derivatives have faced limited clinical progression due to low solubility. nih.gov
Researchers are actively exploring various strategies to mitigate these challenges. One approach involves the application of drug-likeness rules, such as those proposed by Lipinski, Ghose, and Veber, during the early design phase. nih.gov These guidelines help predict whether a chemical compound possesses properties that would make it a likely orally active drug in humans. nih.gov Key parameters like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors are carefully considered. nih.gov For example, a log P value between 1 and 2 is often associated with favorable antimicrobial activity. nih.gov
The quest for more efficient and safer drugs is a primary driver in medicinal chemistry. nih.gov While many cytotoxic molecules are effective against cancer, they are often associated with adverse side effects. nih.govnih.gov Consequently, researchers are focused on developing quinazoline derivatives that exhibit high potency against their intended targets while minimizing off-target effects and toxicity to normal cells. nih.gov
One successful approach involves synthesizing derivatives with specific substitutions on the quinazoline ring. Structure-activity relationship (SAR) studies have shown that modifications at positions 2, 3, 4, 6, and 8 can significantly influence biological activity. ijmpr.in For example, the presence of a halogen atom at the 6th and 8th positions or an amine group at the 4th position can enhance antimicrobial activities. ijmpr.in In the context of anticancer agents, a series of novel quinazoline derivatives were designed and synthesized, with some compounds demonstrating potent cytotoxicity against various cancer cell lines at low micromolar concentrations. mdpi.com One particular compound, designated 18 , showed an IC50 value of 0.85 μM against MGC-803 cells and exhibited a 32-fold selectivity against normal gastric epithelial cells (GES-1). mdpi.comresearchgate.net This compound was also found to be less toxic than the conventional chemotherapeutic agent 5-Fu in in-vivo models. mdpi.com
The development of hybrid molecules is another promising avenue. By combining the quinazoline scaffold with other biologically active moieties like pyrazole, sulphonamide, or indole, researchers have created compounds with enhanced potency and, in some cases, a better safety profile. nih.govnih.gov
Table 1: Examples of Quinazoline Derivatives with Enhanced Efficacy
| Compound/Series | Target/Activity | Key Findings | Reference(s) |
| Compound 18 (a novel quinazoline derivative) | Antitumor (MGC-803 gastric cancer cells) | Exhibited potent activity (IC50 = 0.85 μM) and high selectivity over normal cells. Significantly decreased tumor volume in vivo. | mdpi.comresearchgate.net |
| Quinazolinone-sulphonamide derivatives | Cytotoxic activity | Showed significant activity against cancerous cells with a safe profile on non-cancerous cells. | nih.gov |
| 2,3,6-trisubstituted-4(3H)-quinazolinones | Anticancer (various cell lines) | All tested compounds showed anticancer activity against breast, hepatocellular, cervical, and leukemia cell lines. | nih.gov |
| Compound 44 (a quinazolinone-imidazolone hybrid) | Anticancer (MCF-7 breast cancer) | Showed threefold more potent activity against MCF-7 cells than the standard drug cisplatin. | nih.gov |
| (S)-2-(6,8-diiodo-2-phenylquinazolin-4-ylamino)-3-phenylpropanoic acid (6f) | Cytotoxic (lymphoma cell line) | Demonstrated higher cytotoxic activity (IC50 = 13.2 µM) than the reference drug etoposide. | researchgate.net |
A significant opportunity in quinazoline research lies in the exploration of novel mechanisms of action to enhance therapeutic efficacy and overcome drug resistance. nih.govcredenceresearch.com While early quinazoline-based drugs primarily targeted enzymes like dihydrofolate reductase (DHFR) and receptor tyrosine kinases (EGFR), recent research has expanded to a much broader range of biological targets. nih.gov
This diversification allows for the development of therapies for a wider array of diseases and provides new strategies to combat resistance. nih.gov For example, quinazoline derivatives have been developed as inhibitors of:
Tubulin Polymerization: Certain derivatives act as microtubule-targeting agents, disrupting cell division and inducing apoptosis in cancer cells. One such compound demonstrated potent tubulin inhibitory activity with an IC50 of 2.45 μM. nih.gov
Poly(ADP-ribose) polymerase (PARP): PARP inhibitors are crucial in treating cancers with specific DNA repair defects. A 4(3H)-quinazolinone derivative was found to be a potent dual inhibitor of both tubulin polymerization and PARP-1. mdpi.com
Topoisomerase (Top1): A pyridazino[1,6-b]quinazolinone derivative was shown to be a potent inhibitor of Top1, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com
RNA Polymerase I (Pol I): A tetracyclic small molecule featuring a 4(3H)-quinolone core was found to inhibit Pol I transcription, a key process in ribosome biogenesis, presenting a novel target for cancer therapy. mdpi.com
This expansion into new biological targets is often driven by strategic R&D initiatives and collaborations that aim to synthesize molecules with enhanced selectivity and novel therapeutic actions. credenceresearch.com
Table 2: Novel Mechanisms of Action for Quinazoline Derivatives
| Derivative Class | Mechanism of Action | Therapeutic Area | Reference(s) |
| 4(3H)-Quinazolinone-based compounds | Dual Tubulin Polymerization and PARP-1 Inhibition | Anticancer | mdpi.com |
| Pyridazino[1,6-b]quinazolinones | Topoisomerase I (Top1) Inhibition | Anticancer | mdpi.com |
| C-4 substituted Quinazolines | Tubulin Polymerization Inhibition | Anticancer | nih.gov |
| 4(3H)-Quinolone core compounds | RNA Polymerase I (Pol I) Transcription Inhibition | Anticancer | mdpi.com |
| Quinazoline-based compounds | Cholinesterase & β-secretase Inhibition | Alzheimer's Disease | nih.gov |
Future Perspectives and Research Directions
The future of research involving the this compound intermediate is intrinsically linked to the broader exploration of the quinazoline scaffold. This "privileged" heterocyclic structure continues to be a focal point for the development of innovative therapeutics for a range of complex diseases. nih.govmdpi.comnih.gov
The quinazoline nucleus is considered a structure of immense interest in pharmaceutical chemistry, featuring in numerous approved drugs and clinical candidates. ijmpr.inmdpi.com Its versatility allows for extensive structural modifications, enabling the synthesis of a vast number of derivatives with diverse pharmacological activities. nih.govmdpi.com Researchers worldwide continue to focus on synthesizing new quinazoline derivatives to develop more potent and novel drugs. nih.gov
Future research will likely focus on:
Expanding Therapeutic Applications: While oncology has been a major focus, the scaffold's potential is being actively explored for anti-inflammatory, antibacterial, antiviral, antioxidant, and antidiabetic applications. ijmpr.inmdpi.com
Overcoming Drug Resistance: A key challenge in cancer therapy is acquired resistance to treatment. nih.gov Continuous research and development are essential to design new quinazoline derivatives that can overcome these resistance mechanisms. nih.gov
Green Chemistry: The adoption of sustainable and eco-friendly synthesis methods, such as microwave-assisted or ultrasound-promoted reactions, will become increasingly important in the production of quinazoline-based compounds. credenceresearch.comymerdigital.comresearchgate.net
The consistent success and wide applicability of this scaffold ensure that it will remain a subject of intense scientific investigation for the foreseeable future. nih.gov
The multifaceted nature of complex diseases like Alzheimer's necessitates the discovery of drugs that can act on multiple pathological targets simultaneously. nih.govmdpi.comnih.gov The quinazoline scaffold is exceptionally well-suited for this multi-target approach. mdpi.comresearchgate.net Its adaptable structure allows for the design of multifunctional agents that can address several aspects of a disease's pathology. mdpi.comnih.gov
In the context of Alzheimer's disease, research has demonstrated that quinazoline derivatives can be engineered to:
Inhibit cholinesterase enzymes (AChE and BuChE) to address the cholinergic deficit. mdpi.comrsc.org
Prevent the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's plaques. mdpi.comnih.govrsc.org
Inhibit the β-secretase (BACE-1) enzyme, which is involved in Aβ production. nih.gov
Modulate tau protein hyperphosphorylation. mdpi.com
Counteract oxidative stress. mdpi.comnih.gov
For example, a study identified 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine (8h) as a potent inhibitor of Aβ40 aggregation that also exhibited dual cholinesterase inhibition. rsc.org Another lead compound, AK-2 , showed significant inhibitory activity against both human acetylcholinesterase (hAChE) and BACE-1, and also demonstrated the ability to reduce Aβ-induced cognitive deficits in animal models. credenceresearch.comnih.gov This multi-targeting capability makes the quinazoline scaffold a highly promising framework for developing effective treatments for Alzheimer's and other complex neurodegenerative disorders. mdpi.commdpi.com
Advancements in Synthetic Protocols for Improved Yield and Efficiency
The quest for more efficient, high-yielding, and cost-effective synthetic routes to this compound remains a significant focus of chemical research, driven by the compound's importance as a key intermediate in the pharmaceutical industry. guidechem.com Historically, the synthesis has been approached from various starting materials, with recent advancements centering on the optimization of reaction conditions, particularly the cyclization and chlorination steps, to maximize product output and purity.
Early synthetic strategies often contended with challenges such as low yields, harsh reaction conditions, and the formation of difficult-to-separate byproducts. For instance, the chlorination of the precursor 6,7-dimethoxyquinazolin-4-one using traditional reagents like phosphorus oxychloride or phosphorus pentachloride was found to produce the desired product in yields of only 44%. guidechem.com This inefficiency spurred investigations into alternative reagents and methodologies.
A significant breakthrough was the adoption of thionyl chloride (SOCl₂) as the chlorinating agent. When used as both the reagent and the solvent, thionyl chloride dramatically improved the yield of this compound to 90%. guidechem.com Further optimization of this step, involving the use of N,N-dimethylformamide (DMF) as a catalyst with thionyl chloride in a reflux reaction, has been reported to push the yield to an exceptional 98%. chemicalbook.com This method involves heating 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one in thionyl chloride with a catalytic amount of DMF for several hours. chemicalbook.com
Another successful approach starts from 4,5-dimethoxy-2-aminobenzoic acid. One pathway involves a cyclization reaction with formamidine (B1211174) acetate (B1210297) in ethanol, which produces 6,7-dimethoxyquinazolin-4-one with a yield of 87%. guidechem.com The subsequent chlorination of this intermediate using thionyl chloride and a catalytic amount of N,N-dimethylformamide proceeds with a high yield of 93%. guidechem.com This two-step process, starting from readily available materials and achieving high yields at each stage, represents a highly efficient route to the target compound.
Researchers have also explored phosphoryl chloride in conjunction with N,N-diethylaniline for the chlorination step, reporting reliable yields in the range of 70-86%. nih.gov This method is presented as a dependable alternative to the thionyl chloride/DMF system. nih.gov The continuous refinement of these protocols underscores the ongoing effort to enhance the industrial-scale production of this vital chemical intermediate.
The table below summarizes and compares various advanced synthetic methods for preparing this compound, highlighting the improvements in yield and efficiency.
Table 1: Comparison of Synthetic Protocols for this compound
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 6,7-Dimethoxyquinazolin-4-one | Phosphorus oxychloride or Phosphorus pentachloride | Not specified | 44% | guidechem.com |
| 6,7-Dimethoxyquinazolin-4-one | Thionyl chloride (as solvent and reagent) | Not specified | 90% | guidechem.com |
| 6,7-Dimethoxy-3,4-dihydro-quinazolin-4-one | Thionyl chloride, N,N-dimethylformamide (catalyst) | Reflux for 6 hours | 98% | chemicalbook.com |
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-6,7-dimethoxyquinazoline, and how do reaction conditions impact purity?
The compound is typically synthesized via chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) under reflux conditions. For example, heating the precursor in POCl₃ at reflux for 3 hours yields the chloro derivative, followed by solvent evaporation and co-evaporation with dichloromethane to remove residual POCl₃ . Alternative methods include using oxalyl chloride and dimethylformamide (DMF) in dichloromethane, which may reduce side reactions but require careful neutralization and drying . Purity is highly dependent on reaction time, temperature, and solvent removal efficiency.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): Verify substituent positions (e.g., methoxy and chloro groups) via - and -NMR .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% by HPLC is standard for pharmaceutical intermediates) .
- Melting Point Analysis: Compare observed values (e.g., 262–268°C for derivatives like 4-amino-2-chloro-6,7-dimethoxyquinazoline) with literature data .
Q. What are the optimal storage conditions to ensure the stability of this compound?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the chloro group. Desiccants like silica gel are recommended due to its hygroscopic nature, and temperatures below –20°C are ideal for long-term stability .
Q. How can the 4-chloro group be substituted to synthesize bioactive derivatives?
The chloro group is nucleophilically displaced by amines or phenols under basic conditions. For example, reacting the compound with sodium salts of 4-amino-3-chlorophenol yields ether-linked derivatives, which are intermediates in antihypertensive agents like Doxazosin . Microwave-assisted synthesis or phase-transfer catalysis can improve reaction rates and selectivity .
Advanced Research Questions
Q. How do conflicting data on chlorination agents (POCl₃ vs. oxalyl chloride) affect reaction outcomes, and how can these discrepancies be resolved?
POCl₃ is cost-effective but generates HCl gas, requiring strict temperature control to avoid decomposition. Oxalyl chloride/DMF offers milder conditions but may introduce oxalate byproducts. Comparative studies using -NMR or mass spectrometry can identify intermediates and optimize conditions based on desired purity and scalability .
Q. What strategies enhance regioselectivity in substitution reactions at the 4-position of this compound?
Regioselectivity is influenced by:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states for SNAr (nucleophilic aromatic substitution) .
- Catalysts: Crown ethers or ionic liquids can activate nucleophiles (e.g., phenoxide ions) for selective substitution .
- Steric Effects: Bulky substituents on nucleophiles may favor para-substitution in downstream reactions .
Q. How can mechanistic studies elucidate the pathway of 4-chloro group substitution in quinazoline derivatives?
Isotopic labeling (e.g., -H₂O) and kinetic studies under varying pH conditions can distinguish between SNAr and radical-mediated pathways. Computational modeling (DFT) further predicts activation energies and transition states .
Q. What experimental designs are critical for evaluating the structure-activity relationship (SAR) of 4-substituted quinazoline derivatives?
- Bioactivity Screening: Test derivatives against target enzymes (e.g., α1-adrenergic receptors for antihypertensive activity) using radioligand binding assays .
- Pharmacophore Modeling: Map electronic (e.g., Hammett constants) and steric parameters to correlate substituent effects with activity .
- Metabolic Stability Assays: Use liver microsomes to assess oxidative degradation of methoxy groups .
Q. How can researchers address contradictions in reported melting points or spectral data for derivatives?
Cross-validate data using orthogonal techniques:
Q. What methodologies are recommended for scaling up this compound synthesis while maintaining reproducibility?
- Flow Chemistry: Continuous processing minimizes thermal gradients and improves yield consistency .
- Quality-by-Design (QbD): Use Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, solvent ratios) .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
